Product packaging for N,N-Diisobutylethylenediamine(Cat. No.:CAS No. 14156-98-0)

N,N-Diisobutylethylenediamine

Cat. No.: B082398
CAS No.: 14156-98-0
M. Wt: 172.31 g/mol
InChI Key: KEJMAAPZOAUTRO-UHFFFAOYSA-N
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Description

N,N-Diisobutylethylenediamine is a specialized dialkyl-substituted ethylenediamine that serves as a critical building block in inorganic and medicinal chemistry research, primarily functioning as a bidentate ligand for metal complexes. Its principal research value lies in the development of novel antitumor agents, where it is utilized to synthesize platinum(IV) complexes such as [PtCl4(iBu₂eddp)] . Studies have demonstrated that these complexes exhibit an improved in vitro anticancer profile compared to cisplatin, showing enhanced potency in decreasing cancer cell viability and inducing a dual cell death mechanism involving both apoptosis and necrosis . The ligand's structure is crucial for modifying the properties of the resulting metal complex, influencing its stability and biological activity. This makes this compound a valuable compound for researchers investigating new chemotherapeutic candidates with the potential to overcome the limitations of existing platinum-based drugs . For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2 B082398 N,N-Diisobutylethylenediamine CAS No. 14156-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-bis(2-methylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMAAPZOAUTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCN)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505273
Record name N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14156-98-0
Record name N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutylethylenediamine is a diamine compound with potential applications in organic synthesis, catalysis, and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a proposed synthesis protocol, and analytical methodologies. Due to the limited availability of data for this specific compound, information from closely related analogs is also discussed to provide a broader context for its potential reactivity and characteristics.

Chemical and Physical Properties

The available data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueReference
Molecular Formula C₁₀H₂₄N₂
Molecular Weight 172.31 g/mol
CAS Number 14156-98-0[1]
Boiling Point 85-86 °C (at 13 Torr)[1]
Density (Predicted) 0.839 ± 0.06 g/cm³[1]
pKa (Predicted) 9.56 ± 0.10[1]
Appearance Colorless liquid (presumed)
Solubility Expected to be soluble in organic solvents.

Synthesis and Purification

Proposed Synthesis via Nucleophilic Substitution

Reaction Scheme:

(iso-C₄H₉)₂NH + ClCH₂CH₂NH₂·HCl → (iso-C₄H₉)₂NCH₂CH₂NH₂·HCl

Experimental Protocol:

  • Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Proposed Synthesis via Ring-Opening of Ethylene Oxide

Reaction Scheme:

(iso-C₄H₉)₂NH + C₂H₄O → (iso-C₄H₉)₂NCH₂CH₂OH (iso-C₄H₉)₂NCH₂CH₂OH + SOCl₂ → (iso-C₄H₉)₂NCH₂CH₂Cl (iso-C₄H₉)₂NCH₂CH₂Cl + NH₃ → (iso-C₄H₉)₂NCH₂CH₂NH₂

This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to form the corresponding amino alcohol, followed by chlorination and subsequent amination.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. Researchers are encouraged to perform their own analyses to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Features
  • ¹H NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons) and the ethylenediamine backbone (methylene protons). The integration of these signals should be consistent with the molecular structure.

  • ¹³C NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two different methylene carbons of the ethylenediamine chain.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.31 g/mol ) and fragmentation patterns consistent with the loss of isobutyl and ethylamine fragments.

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas of chemical research and development:

  • Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate complexes with metal ions. Substituted ethylenediamines are widely used as ligands in various catalytic reactions, including cross-coupling reactions and polymerization.

  • Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide reactive sites for further elaboration, making it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl chains in this compound may provide a hydrophobic barrier on metal surfaces.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the nucleophilic substitution method.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reagents Diisobutylamine & 2-Chloroethylamine HCl reaction Reaction in Solvent (e.g., Acetonitrile) 80-100°C, 12-24h reagents->reaction 1. monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring 2. neutralization Neutralization (aq. NaOH) monitoring->neutralization 3. extraction Solvent Extraction (e.g., Diethyl Ether) neutralization->extraction 4. drying Drying (Anhydrous Na₂SO₄) extraction->drying 5. concentration Solvent Removal (Rotary Evaporation) drying->concentration 6. distillation Fractional Distillation (Reduced Pressure) concentration->distillation 7. analysis Purity & Structure Confirmation (NMR, GC-MS, IR) distillation->analysis 8.

References

An In-depth Technical Guide to the Synthesis of N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Diisobutylethylenediamine, a valuable diamine intermediate in various chemical and pharmaceutical applications. This document details two core synthetic methodologies: direct N-alkylation and reductive amination. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways and workflows to facilitate laboratory application.

Direct N-Alkylation of Diisobutylamine

The direct N-alkylation route offers a straightforward approach to the synthesis of this compound. This method involves the nucleophilic substitution of a haloalkane by diisobutylamine. A common and effective variation of this synthesis involves the reaction of diisobutylamine with 2-chloroethylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride salt and the HCl generated during the reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N,N-dialkylethylenediamines.

Materials:

  • Diisobutylamine

  • 2-chloroethylamine hydrochloride

  • Sodium methoxide solution in methanol (30% w/v)

  • Saturated sodium hydroxide solution

  • Methanol

Equipment:

  • High-pressure autoclave with stirring and temperature control

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol. The molar ratio of diisobutylamine to 2-chloroethylamine hydrochloride is typically maintained between 4:1 and 6:1, with sodium methoxide used in a slight molar excess relative to the 2-chloroethylamine hydrochloride (approximately 1:1 to 2:1).

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 140°C and 160°C. The internal pressure will rise to approximately 0.8 MPa to 1.0 MPa. Maintain these conditions with constant stirring for a duration of 4 to 6 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and cautiously vent any residual pressure. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to approximately 12. This will neutralize any remaining acidic species and liberate the free amine. Allow the layers to separate and collect the upper organic phase.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of N,N-dialkylethylenediamines via direct N-alkylation, based on analogous preparations.

ParameterValueReference
Reactants Diisobutylamine, 2-chloroethylamine hydrochlorideAdapted from[1]
Base Sodium methoxide in methanol[1]
Molar Ratio (Diisobutylamine : 2-chloroethylamine HCl) 4:1 to 6:1[1]
Molar Ratio (Sodium Methoxide : 2-chloroethylamine HCl) 1:1 to 2:1[1]
Temperature 140 - 160 °C[1]
Pressure 0.8 - 1.0 MPa[1]
Reaction Time 4 - 6 hours[1]
Reported Yield (for analogous compounds) ~75%[1]

Visualization of the N-Alkylation Pathway

N_Alkylation_Pathway diisobutylamine Diisobutylamine intermediate Reaction in Autoclave diisobutylamine->intermediate chloroethylamine_hcl 2-chloroethylamine hydrochloride chloroethylamine_hcl->intermediate naome Sodium Methoxide (Base) naome->intermediate workup Work-up & Purification intermediate->workup 1. pH adjustment 2. Extraction product This compound workup->product Distillation

N-Alkylation Synthesis Pathway for this compound.

Reductive Amination of Ethylenediamine

Reductive amination provides an alternative and often more controlled route for the synthesis of this compound, minimizing the risk of over-alkylation that can be a side reaction in the direct alkylation method. This one-pot reaction involves the formation of an imine intermediate from ethylenediamine and isobutyraldehyde, which is then reduced in situ to the desired diamine.

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • Ethylenediamine

  • Isobutyraldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated potassium carbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in methanol under a nitrogen atmosphere.

  • Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add isobutyraldehyde (2.2 equivalents) dropwise to the stirred solution. After the addition is complete, add a few drops of glacial acetic acid to catalyze the imine formation. Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, approximately 2.5 equivalents) in methanol. Add this solution portion-wise to the reaction mixture, maintaining the temperature below 20°C.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate to remove any remaining acidic components and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Quantitative Data

The following table outlines the typical parameters for a reductive amination synthesis.

ParameterValueReference
Reactants Ethylenediamine, IsobutyraldehydeGeneral Reductive Amination Protocols
Reducing Agent Sodium cyanoborohydride or Sodium triacetoxyborohydride[2]
Solvent Methanol[2]
Catalyst Acetic Acid (catalytic amount)General Reductive Amination Protocols
Molar Ratio (Isobutyraldehyde : Ethylenediamine) 2.2 : 1Representative Stoichiometry
Molar Ratio (Reducing Agent : Ethylenediamine) ~2.5 : 1Representative Stoichiometry
Temperature 0 °C to Room Temperature[2]
Reaction Time 12 - 24 hoursGeneral Reductive Amination Protocols
Expected Yield High (often >80%)[2]

Visualization of the Reductive Amination Pathway

Reductive_Amination_Pathway ethylenediamine Ethylenediamine one_pot One-Pot Reaction in Methanol ethylenediamine->one_pot isobutyraldehyde Isobutyraldehyde (2 eq.) isobutyraldehyde->one_pot reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->one_pot workup Work-up & Purification one_pot->workup 1. Quenching 2. Extraction product This compound workup->product Distillation

Reductive Amination Synthesis Pathway for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutylethylenediamine is a diamine of interest in synthetic chemistry, potentially serving as a versatile building block and ligand. This document provides a comprehensive guide to its structural elucidation, outlining common synthetic routes and the analytical techniques required for its definitive characterization. Detailed experimental protocols and expected analytical data are presented to facilitate its synthesis and identification in a laboratory setting.

Introduction

N,N-disubstituted ethylenediamines are a class of organic compounds that feature prominently as intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[1][2] The specific structural characteristics of this compound, with its two isobutyl groups attached to a single nitrogen atom of the ethylenediamine backbone, are expected to confer distinct steric and electronic properties, influencing its reactivity and potential applications. This guide details the necessary steps for its synthesis and rigorous structure elucidation.

Proposed Synthesis

A common and effective method for the synthesis of N,N-disubstituted ethylenediamines involves the reductive amination of a primary amine with an appropriate aldehyde or ketone, followed by alkylation, or direct alkylation of a primary amine. For this compound, a plausible and efficient synthetic route is the direct alkylation of ethylenediamine with isobutyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylenediamine

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add isobutyl bromide (2.2 eq.) dropwise to the refluxing mixture over a period of 1 hour.

  • Continue refluxing the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Structure Elucidation Workflow

The definitive identification of the synthesized this compound requires a combination of spectroscopic techniques. The following workflow outlines the logical progression of experiments for structure confirmation.

G Figure 1: Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification by Distillation Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR for Structural Detail IR->NMR Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Spectroscopic Data and Analysis

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Predicted Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₂₄N₂
Molecular Weight 172.31 g/mol
Boiling Point Approx. 200-210 °C (at 760 mmHg)
Appearance Colorless to pale yellow liquid
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound.

TechniqueExpected Result
Electron Ionization (EI-MS) Molecular Ion (M⁺) peak at m/z = 172
High-Resolution MS (HRMS) Calculated m/z for [M+H]⁺: 173.2018; Found: 173.2012 ± 0.0005

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve a small amount of the purified product in methanol.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250 (broad, weak)N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
2950-2850C-H stretchAlkyl groups
1470-1450C-H bendAlkyl groups
1150-1050C-N stretchAmine

Experimental Protocol: Infrared Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.75t2H-N-CH₂ -CH₂-NH₂
~2.65t2H-N-CH₂-CH₂ -NH₂
~2.35d4H-N-(CH₂ -CH(CH₃)₂)₂
~1.80m2H-N-(CH₂-CH (CH₃)₂)₂
~1.20 (broad s)2H-NH₂
~0.90d12H-N-(CH₂-CH(CH₃ )₂)₂

¹³C NMR (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~60-N-C H₂-CH(CH₃)₂
~55-N-C H₂-CH₂-NH₂
~42-N-CH₂-C H₂-NH₂
~28-CH(C H₃)₂
~20-C H(CH₃)₂

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach involving synthesis followed by a suite of spectroscopic analyses. The combined data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR provides unambiguous evidence for the molecular formula and connectivity of the target compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers undertaking the synthesis and characterization of this and structurally related molecules.

References

N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide to its Physical and Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and spectral properties of N,N-Diisobutylethylenediamine (CAS No. 14156-98-0). Due to the limited availability of direct experimental data for this compound, this guide presents predicted physical properties and comparative spectral data from closely related N,N'-dialkylethylenediamines. Furthermore, it outlines comprehensive, generalized experimental protocols for the spectroscopic characterization of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of N,N-disubstituted ethylenediamines in drug development and other scientific endeavors.

Introduction

This compound is a diamine with two isobutyl groups attached to one of the nitrogen atoms of an ethylenediamine backbone. Its structural features suggest its potential as a ligand in coordination chemistry, a building block in organic synthesis, and a component in the development of pharmacologically active molecules. A thorough understanding of its physical and spectral characteristics is paramount for its effective application and for ensuring the purity and structural integrity of its derivatives.

This guide summarizes the available physical data for this compound and provides a comparative analysis of the spectral properties of analogous compounds to predict its spectroscopic behavior. Detailed experimental methodologies are also provided to aid in the empirical characterization of this and similar molecules.

Physical Properties

Direct experimental data for all physical properties of this compound are not widely available. The following table summarizes the available predicted and experimental data for the target compound and its close structural analogs.

PropertyThis compoundN,N'-DiisopropylethylenediamineN,N'-DibutylethylenediamineN,N-DiethylethylenediamineN,N-Dimethylethylenediamine
CAS Number 14156-98-04013-94-94013-95-0100-36-7110-70-3
Molecular Formula C10H24N2C8H20N2C10H24N2C6H16N2C4H12N2
Molecular Weight ( g/mol ) 172.31144.26172.31116.2188.15
Boiling Point (°C) 85-86 (at 13 Torr) (Predicted)[1]169-171[2]185-187 (at 3 Torr)145-147[3]119[1]
Density (g/mL) 0.839 (Predicted)[1]0.798 (at 25 °C)[2]0.815 (Predicted)0.827 (at 25 °C)[3]0.819 (at 20 °C)[1]
Refractive Index (n20/D) Not Available1.4289[2]Not Available1.436[3]1.431[1]
pKa 9.56 (Predicted)[1]Not AvailableNot AvailableNot AvailableNot Available

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for this compound based on data from similar compounds.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH2- (isobutyl, attached to N)~2.2 - 2.4Doublet4H
-CH- (isobutyl)~1.6 - 1.8Multiplet2H
-CH3 (isobutyl)~0.8 - 1.0Doublet12H
-N-CH2-CH2-N-~2.5 - 2.7Multiplet4H
-NH2~1.0 - 2.0 (variable)Singlet (broad)2H

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-CH2- (isobutyl, attached to N)~60 - 65
-CH- (isobutyl)~28 - 32
-CH3 (isobutyl)~20 - 22
-N-CH2-CH2-N-~45 - 55
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
C-H Stretch (alkane)2850 - 2960Strong
N-H Bend (primary amine)1590 - 1650Medium
C-H Bend (alkane)1370 - 1470Medium
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation pattern for this compound is as follows:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 172.31).

  • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of an isobutyl radical to form a stable iminium ion.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments used in the characterization of N,N-dialkylethylenediamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 0-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16 or 32).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0-220 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Analyze the resulting ions in the mass analyzer over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflows for the characterization and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: General experimental workflow for the synthesis and characterization of this compound.

Spectral_Interpretation_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Obtain Spectroscopic Data (NMR, IR, MS) nmr_peaks Analyze Chemical Shifts and Coupling Patterns (¹H) start->nmr_peaks nmr_carbons Identify Number and Type of Carbons (¹³C) start->nmr_carbons ir_bands Identify Characteristic Functional Group Bands start->ir_bands ms_ion Determine Molecular Weight from Molecular Ion Peak start->ms_ion structure_confirmation Confirm Molecular Structure nmr_peaks->structure_confirmation nmr_carbons->structure_confirmation ir_bands->structure_confirmation ms_fragments Analyze Fragmentation Pattern ms_ion->ms_fragments ms_fragments->structure_confirmation

Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of the target compound.

Conclusion

This technical guide provides a foundational understanding of the physical and spectral properties of this compound. While direct experimental data is limited, the presented predicted values and comparative data from analogous compounds offer valuable insights for researchers. The detailed experimental protocols serve as a practical guide for the characterization of this and similar molecules. Further empirical studies are encouraged to fully elucidate the properties of this compound and expand its potential applications in scientific research and development.

References

N,N-Diisobutylethylenediamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14156-98-0

This technical guide provides a comprehensive overview of N,N-Diisobutylethylenediamine, a diamine compound with potential applications in chemical synthesis and coordination chemistry. Due to a lack of publicly available data regarding its specific roles in biological signaling pathways or detailed experimental protocols within a drug development context, this document will focus on its chemical properties, a general synthesis approach, and its potential utility as a ligand, drawing parallels from the broader class of diamine compounds.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
CAS Number 14156-98-0[1]
Molecular Formula C10H24N2[1]
Molecular Weight 172.31 g/mol [1]
Boiling Point 85-86 °C at 13 Torr[1][2]
Predicted Density 0.839 ± 0.06 g/cm³[1][2]
Predicted pKa 9.56 ± 0.10[1][2]

Synthesis

A generalized workflow for such a synthesis is depicted below.

G reagents Isovaleraldehyde + Ethylenediamine intermediate Imine Intermediate Formation reagents->intermediate Condensation reduction Reduction (e.g., NaBH4 or H2/Catalyst) intermediate->reduction product This compound reduction->product purification Purification (e.g., Distillation) product->purification

References

Technical Guide: Spectroscopic Analysis of N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N,N-Diisobutylethylenediamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural fragments and closely related analogs. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated major mass spectrometry fragmentation patterns for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.65t4H-CH₂-CH₂- (ethylenediamine)
~2.40d4H-N-CH₂(isobutyl)
~1.75m2H-CH-(isobutyl)
~0.88d12H-CH₃ (isobutyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~60.5-N-CH₂-(isobutyl)
~53.0-CH₂-CH₂- (ethylenediamine)
~28.0-CH-(isobutyl)
~20.5-CH₃ (isobutyl)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
172Low[M]⁺ (Molecular Ion)
129Moderate[M - C₃H₇]⁺
115High[M - C₄H₉]⁺
57High[C₄H₉]⁺
44Moderate[C₂H₅N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

  • Transmitter Frequency Offset: Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

  • Transmitter Frequency Offset: Centered on the spectral region of interest.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer (EI) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern and propose structures for the major fragment ions. Comparison with mass spectra of similar compounds like N,N'-di-t-butylethylenediamine and N,N'-diisopropylethylenediamine can aid in the interpretation.[2][3]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the proposed fragmentation pathway in mass spectrometry.

Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the synthesis, purification, and structural characterization of an organic compound.

Proposed EI Mass Spectrometry Fragmentation of this compound M [C₁₀H₂₄N₂]⁺ m/z = 172 F1 [C₇H₁₇N₂]⁺ m/z = 129 M->F1 - C₃H₇ F2 [C₆H₁₅N₂]⁺ m/z = 115 M->F2 - C₄H₉ F3 [C₄H₉]⁺ m/z = 57 M->F3 α-cleavage F4 [C₂H₅N]⁺ m/z = 44 F2->F4 - C₄H₁₀

Caption: Key fragmentation pathways for this compound under electron ionization.

References

An In-depth Technical Guide to the Reactivity and Stability of N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N,N-Diisobutylethylenediamine is limited in publicly available literature. Therefore, this guide presents information based on the general chemical principles of aliphatic diamines, data from analogous compounds, and established experimental methodologies. All inferred information is clearly indicated.

Introduction

This compound is an organic compound featuring a central ethylenediamine backbone with two isobutyl groups attached to one of the nitrogen atoms. This unsymmetrical substitution, with one secondary and one primary amine, imparts specific steric and electronic properties that influence its reactivity and stability. Its structural isomer, N,N'-Diisobutylethylenediamine, where the isobutyl groups are distributed between the two nitrogen atoms, will exhibit different characteristics due to the presence of two secondary amines. This guide focuses on the N,N-isomer (CAS 14156-98-0) and provides a comprehensive overview of its expected chemical behavior.

Chemical and Physical Properties

PropertyThis compoundN,N-Dibutylethylenediamine (for comparison)
CAS Number 14156-98-0[1]3529-09-7[2]
Molecular Formula C10H24N2C10H24N2[2]
Molecular Weight 172.31 g/mol [3]172.31 g/mol [2]
Appearance Colorless to yellow liquid (expected)-
Boiling Point Not availableNot available
Melting Point Not availableNot available
Density Not availableNot available
pKa Not availableNot available

Reactivity Profile

The reactivity of this compound is primarily dictated by the lone pairs of electrons on its two nitrogen atoms, making it both a base and a nucleophile. The steric hindrance imposed by the two isobutyl groups on the secondary amine will modulate its reactivity compared to the less hindered primary amine.

Basicity

Like other aliphatic amines, this compound is a base and will react with acids to form the corresponding ammonium salts. It is expected to have two distinct pKa values, one for each amine group. The primary amine is expected to be slightly more basic than the sterically hindered secondary amine.

Nucleophilicity and Typical Reactions

The primary and secondary amine groups are nucleophilic and will participate in a variety of reactions.

  • Alkylation: Reaction with alkyl halides will lead to further substitution on the nitrogen atoms. The primary amine is expected to be more susceptible to alkylation due to lower steric hindrance.

  • Acylation: Reaction with acyl chlorides or anhydrides will form amides. This is a common reaction for both primary and secondary amines.

  • Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

  • Oxidation: Strong oxidizing agents can lead to a variety of products, including N-oxides, or in more vigorous conditions, degradation of the molecule. Sterically hindered amines can exhibit enhanced stability towards certain oxidation reactions.

This compound This compound Alkylation Alkylation This compound->Alkylation Alkyl Halide Acylation Acylation This compound->Acylation Acyl Chloride Reaction with Acid Reaction with Acid This compound->Reaction with Acid Acid (e.g., HCl) Reaction with Carbonyl Reaction with Carbonyl This compound->Reaction with Carbonyl Aldehyde/Ketone Quaternary Ammonium Salt Quaternary Ammonium Salt Alkylation->Quaternary Ammonium Salt Further Alkylation Amide Amide Acylation->Amide Ammonium Salt Ammonium Salt Reaction with Acid->Ammonium Salt Imine (Schiff Base) Imine (Schiff Base) Reaction with Carbonyl->Imine (Schiff Base)

General Reactivity of this compound

Stability Profile

Thermal Stability

Aliphatic diamines can undergo thermal decomposition, although specific data for this compound is unavailable. The decomposition of similar compounds often involves complex radical mechanisms, leading to the formation of smaller volatile molecules. The presence of bulky isobutyl groups might influence the decomposition pathway. Generally, thermal stability is assessed using techniques like Thermogravimetric Analysis (TGA).

Chemical Stability

This compound is expected to be stable under normal storage conditions in a well-sealed container, away from strong oxidizing agents and acids. As with other secondary amines, there is a potential for the formation of carcinogenic N-nitrosamines if it comes into contact with nitrous acid or nitrogen oxides, particularly under acidic conditions.

Experimental Protocols

Synthesis of Unsymmetrical N,N-Dialkylethylenediamines

The following is a generalized protocol for the synthesis of unsymmetrical N,N-dialkylethylenediamines, adapted from methods for similar compounds.

Reaction:

Diisobutylamine + 2-Chloroethylamine hydrochloride → this compound

Materials:

  • Diisobutylamine

  • 2-Chloroethylamine hydrochloride

  • Methanol

  • Sodium methoxide

  • Sodium hydroxide solution

  • Autoclave

  • Distillation apparatus

Procedure:

  • Charge the autoclave with diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol.

  • Seal the autoclave and heat to a specified temperature (e.g., 100-200°C) for a designated time (e.g., 2-9 hours), allowing the pressure to build (e.g., 0.5-1.0 MPa).

  • After the reaction, cool the autoclave and vent any excess pressure.

  • Transfer the reaction mixture to a separation funnel.

  • Add a sodium hydroxide solution to adjust the pH to 12-13.

  • Separate the organic layer.

  • Purify the crude product by fractional distillation under reduced pressure.

cluster_synthesis Synthesis Workflow start Start reactants Charge Autoclave with Reactants and Solvent start->reactants reaction Heat and Pressurize (e.g., 150°C, 0.8 MPa) reactants->reaction cool Cool and Vent reaction->cool ph_adjust Adjust pH to 12-13 cool->ph_adjust separate Separate Organic Layer ph_adjust->separate distill Fractional Distillation separate->distill product Pure this compound distill->product

Generalized Synthesis Workflow
Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of a diamine.[4][5]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl)

  • Methanol (or other suitable organic solvent)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of the diamine of known concentration (e.g., 1 mM) in a water/methanol mixture. Add KCl to maintain a constant ionic strength.

  • Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until a high pH is reached (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added to obtain the titration curve.

  • The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for evaluating the thermal stability of the compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen or argon)

  • Oxidizing gas (e.g., air)

Procedure:

  • Place a small, accurately weighed sample of the diamine into a TGA sample pan.

  • Place the sample in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas.

  • Record the sample weight as a function of temperature.

  • The temperature at which significant weight loss begins is an indicator of the onset of decomposition.

  • The experiment can be repeated in an air atmosphere to assess oxidative stability.

Safety and Handling

Based on safety data for analogous aliphatic diamines, this compound should be handled with care.

  • Hazards: Expected to be corrosive and may cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from acids and strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is an aliphatic diamine with distinct reactivity due to its unsymmetrical structure and the steric hindrance provided by the isobutyl groups. While specific experimental data is scarce, its chemical behavior can be predicted based on the established chemistry of primary and secondary amines. It is expected to be a versatile intermediate in organic synthesis, with its reactivity and stability being key considerations for its application. Further experimental investigation is required to fully characterize its properties.

References

An In-depth Technical Guide to N,N-Diisobutylethylenediamine and its Isomers: A Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature review specifically for N,N-Diisobutylethylenediamine reveals a significant scarcity of dedicated scientific data and a distinct CAS number. The available body of research predominantly focuses on its structural isomers, which possess the same molecular formula but differ in the arrangement of the isobutyl groups. This guide, therefore, provides a thorough examination of the well-documented isomers, N,N-di-n-butylethylenediamine and N,N'-diisopropylethylenediamine, to offer valuable insights for researchers and professionals in drug development. The structural distinctions between these compounds are crucial and will be clearly delineated.

Physicochemical Properties of N,N-Disubstituted Ethylenediamine Isomers

The physical and chemical properties of N,N-disubstituted ethylenediamines are critical for their application in synthesis and drug design. Below is a summary of the available quantitative data for two prominent isomers.

PropertyN,N-di-n-butylethylenediamineN,N'-Diisopropylethylenediamine
CAS Number 3529-09-7[1]121-05-1[2]
Molecular Formula C10H24N2[1]C8H20N2[2]
Molecular Weight 172.31 g/mol [1]144.26 g/mol [2]
Appearance -Colorless liquid[2]
Boiling Point -170 °C[2]
Density -0.837 g/cm³[2]
Refractive Index -1.4289 (at 20°C)[2]
Flash Point -49.3 °C[2]
Solubility -Fully miscible in water[2]
pKa -10.18 ± 0.28 (Predicted)[2]

Synthesis and Experimental Protocols

The synthesis of asymmetrically N,N-disubstituted ethylenediamines typically involves the reaction of a corresponding dialkylamine with a suitable 2-aminoethylating agent. The following protocols are based on documented syntheses of related compounds.

General Synthesis of N,N-dialkylethylenediamines

A common method for the preparation of N,N-dialkylethylenediamines involves the reaction of a secondary amine with 2-chloroethylamine hydrochloride in the presence of a base.[3]

G reagents Di-n-butylamine + 2-Chloroethylamine HCl autoclave Autoclave 100-200°C, 0.5-1.0 MPa 2-9 hours reagents->autoclave solvent Methanol solvent->autoclave base Sodium Methoxide base->autoclave reaction_mixture Reaction Mixture autoclave->reaction_mixture workup Aqueous NaOH (pH 12-13) reaction_mixture->workup separation Separation and Rectification workup->separation product N,N-di-n-butylethylenediamine separation->product

Caption: General Synthesis Workflow for N,N-di-n-butylethylenediamine.

Experimental Protocol for the Synthesis of N,N-di-n-butylethylenediamine[3]
  • Reaction Setup: In an autoclave, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.

  • Solvent and Base: Add a methanol solution of sodium methoxide, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 0.5-2:1.

  • Reaction Conditions: Heat the mixture to a temperature between 100-200°C for 2-9 hours, maintaining a pressure of 0.5-1.0 MPa.

  • Work-up: After the reaction, cool the solution and add an alkali solution (e.g., sodium hydroxide) to adjust the pH to 12-13.

  • Purification: Separate the organic layer and purify by rectification to obtain N,N-di-n-butylethylenediamine.

Experimental Protocol for the Synthesis of N,N-diisopropylethylenediamine[4]

A common method for the synthesis of N,N-diisopropylethylenediamine is the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.

  • Reaction Setup: In a high-pressure reaction kettle equipped with a stirrer and temperature measuring device, add N,N-diisopropylamino chloroethane hydrochloride and a solvent (e.g., benzene or dichloromethane).

  • Reagent Addition: Close the kettle and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia is typically between 1:5 and 1:15.

  • Reaction Conditions: Heat the mixture to a temperature of 80-120°C for 2-6 hours, with the pressure ranging from 2-6 MPa.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the N,N-diisopropylethylenediamine product.

Applications in Drug Development and Biological Relevance

Substituted ethylenediamines are a class of compounds with significant utility in medicinal chemistry and drug development. Their ability to act as versatile scaffolds and ligands makes them valuable building blocks for a wide range of biologically active molecules.

Role as Pharmaceutical Intermediates

N,N-disubstituted ethylenediamines are important intermediates in the synthesis of various pharmaceutical agents. For instance, N,N-diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.[4] The ethylenediamine moiety can be found in a variety of drugs and serves as a critical pharmacophore.

G sub_en Substituted Ethylenediamine intermediate Key Intermediate sub_en->intermediate Synthesis api Active Pharmaceutical Ingredient (API) intermediate->api Further Modification drug Drug Product api->drug Formulation

Caption: Role of Substituted Ethylenediamines in Drug Synthesis.

Biological Activity of Ethylenediamine Derivatives

While specific biological data for this compound is not available, studies on related ethylenediamine derivatives have shown a range of biological activities. For example, various substituted ethylenediamines have been investigated as H1 receptor antagonists.[5][6] The nature and position of the substituents on the ethylenediamine backbone play a crucial role in determining the biological activity and target specificity.[7] Furthermore, the biodegradability of ethylenediamine-based compounds is an important consideration for their environmental impact.[7]

Conclusion

This technical guide has provided a comprehensive overview of the available scientific literature concerning N,N-disubstituted ethylenediamines, with a particular focus on N,N-di-n-butylethylenediamine and N,N'-diisopropylethylenediamine, due to the notable absence of specific data for this compound. The presented physicochemical properties, synthesis protocols, and discussion of their roles in drug development offer a valuable resource for researchers and scientists. The lack of information on this compound highlights a knowledge gap and represents an opportunity for future research to explore the synthesis, properties, and potential applications of this specific isomer. Such studies would contribute to a more complete understanding of the structure-activity relationships within this important class of compounds.

References

The Genesis of a Versatile Diamine: Early Insights into N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the early discovery and research surrounding N,N-Diisobutylethylenediamine, a symmetrically substituted diamine. While a definitive seminal publication marking its initial synthesis remains elusive in the surveyed literature, its structural class—N,N-dialkylethylenediamines—has been a subject of study for its utility as a chemical intermediate, particularly in the realm of pharmaceuticals and coordination chemistry. This document outlines a probable synthetic pathway based on established methodologies for analogous compounds and collates the available physicochemical data.

Synthetic Pathway and Characterization

The synthesis of N,N-dialkylethylenediamines is well-documented, and a common and efficient method involves the reaction of a primary amine with a haloalkane. In the case of this compound, a likely synthetic route is the reaction of diisobutylamine with 2-chloroethylamine hydrochloride. This nucleophilic substitution reaction is typically carried out in an autoclave under elevated temperature and pressure.

A Chinese patent for the preparation of the related compound N,N-di-n-butylethylenediamine describes a similar process where di-n-butylamine and 2-chloroethylamine hydrochloride are reacted in the presence of sodium methoxide in methanol.[1] The reaction proceeds in an autoclave at a temperature of 100-200°C and a pressure of 0.5-1.0 MPa.[1] Following the reaction, the mixture is made alkaline to isolate the free diamine, which is then purified by distillation.[1] A comparable approach for N,N-diisopropylethylenediamine involves the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride in a high-pressure kettle.[2]

The general reaction scheme for the synthesis of this compound can be depicted as follows:

Synthesis_of_NN_Diisobutylethylenediamine Diisobutylamine Diisobutylamine Reactants Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Reaction Nucleophilic Substitution (Autoclave, Heat, Pressure) Reactants->Reaction Product_HCl This compound Hydrochloride Reaction->Product_HCl Product_Freebase This compound Product_HCl->Product_Freebase + Base Base Base (e.g., NaOH) Purification Distillation Product_Freebase->Purification Final_Product Pure this compound Purification->Final_Product

Physicochemical Properties

Quantitative data for this compound is available from various chemical suppliers. These properties are crucial for its application and further research.

PropertyValueSource
CAS Number 14156-98-0[3][4]
Molecular Formula C10H24N2[4]
Molecular Weight 172.31 g/mol [4]
Boiling Point 85-86 °C at 13 Torr[4]
Density 0.839 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.56 ± 0.10 (Predicted)[4]

Experimental Protocols

While a specific early experimental protocol for this compound is not available, a general procedure can be inferred from the synthesis of its analogs. The following is a representative protocol based on the synthesis of N,N-di-n-butylethylenediamine.[1]

Synthesis of this compound (Representative Protocol)

  • Reaction Setup: To a high-pressure autoclave, add diisobutylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol. The molar ratio of diisobutylamine to 2-chloroethylamine hydrochloride is typically in the range of 4:1 to 6:1, and the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride is between 0.5:1 and 2:1.[1]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100°C and 200°C. The reaction pressure will typically be in the range of 0.5 to 1.0 MPa.[1] Maintain these conditions for 2 to 9 hours.[1]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Transfer the reaction mixture to a separation funnel. Add a saturated aqueous solution of a strong base, such as sodium hydroxide, to adjust the pH to 12-13.[1]

  • Isolation: Separate the organic layer.

  • Purification: Subject the organic layer to fractional distillation under reduced pressure to obtain pure this compound.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final purified product, involving a key chemical transformation followed by purification steps.

Logical_Flow_Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_product Final Product Diisobutylamine Diisobutylamine Nucleophilic Substitution Nucleophilic Substitution Diisobutylamine->Nucleophilic Substitution 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Nucleophilic Substitution Basification Basification Nucleophilic Substitution->Basification Extraction Extraction Basification->Extraction Distillation Distillation Extraction->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Early Research and Applications

The early research on N,N-dialkylethylenediamines primarily focused on their role as intermediates. For instance, N,N-diisopropylethylenediamine is an important intermediate in the synthesis of the nootropic drug pramiracetam.[2][5] While specific early research applications for this compound are not well-documented, its structural similarity to other N,N-dialkylethylenediamines suggests its potential use as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. More recent studies have explored the use of the related N,N'-diisobutylethylenediamine in the synthesis of copper(II) complexes to study their reactivity with nitric oxide.

References

Synthesis of Novel N,N-Diisobutylethylenediamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel N,N-diisobutylethylenediamine derivatives. Given the interest in substituted ethylenediamines for various therapeutic areas, including oncology and neuropharmacology, this document outlines two primary synthetic methodologies: direct N-alkylation and reductive amination. Detailed experimental protocols, representative quantitative data, and visualizations of the synthetic and a relevant biological pathway are presented to facilitate research and development in this area.

Introduction

N,N-disubstituted ethylenediamine scaffolds are prevalent in a variety of biologically active compounds. Research has demonstrated their potential as anticancer, antileishmanial, and anti-inflammatory agents.[1][2] Specifically, certain derivatives have been shown to induce cytotoxic effects in cancer cell lines by promoting cell cycle arrest and the loss of mitochondrial membrane potential. Furthermore, halogenated N,N'-diphenethylethylenediamines have been identified as potent ligands for sigma-1 (σ1) receptors, suggesting their potential in the development of therapeutics for neurological disorders.[3] The synthesis of novel derivatives of this compound, therefore, represents a promising avenue for the discovery of new therapeutic agents.

Synthetic Methodologies

Two primary and effective methods for the synthesis of this compound are detailed below.

Method 1: Direct N-Alkylation of Ethylenediamine

Direct N-alkylation involves the reaction of ethylenediamine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. This method is straightforward but may require careful control of reaction conditions to favor the desired disubstituted product and minimize over-alkylation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent) and a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a non-nucleophilic base (2.2 equivalents), such as potassium carbonate or triethylamine, to the solution to neutralize the hydrohalic acid formed during the reaction.

  • Addition of Alkylating Agent: While stirring, slowly add isobutyl bromide (2.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound.

Method 2: Reductive Amination

Reductive amination provides a more controlled approach to the synthesis of this compound. This one-pot reaction involves the formation of an imine intermediate from ethylenediamine and isobutyraldehyde, which is then reduced in situ to the desired diamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane under an inert atmosphere.

  • Formation of the Imine: Cool the solution to 0 °C and slowly add isobutyraldehyde (2.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the di-imine intermediate.

  • Reduction: Cool the mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents), in portions.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of N,N-dialkylethylenediamines using the described methods. Please note that these are typical values and actual yields may vary depending on the specific reaction conditions and substrates used.

MethodAlkylating/Carbonyl ReagentReducing Agent (for Reductive Amination)Typical Yield (%)
Direct N-AlkylationIsobutyl bromide-40-60
Reductive AminationIsobutyraldehydeSodium borohydride60-80

Visualizations

Synthetic Workflows

G cluster_0 Method 1: Direct N-Alkylation cluster_1 Method 2: Reductive Amination A1 Ethylenediamine + Isobutyl Bromide A2 Reaction with Base (e.g., K2CO3) A1->A2 A3 Reflux (12-24h) A2->A3 A4 Work-up and Purification A3->A4 A5 This compound A4->A5 B1 Ethylenediamine + Isobutyraldehyde B2 Imine Formation B1->B2 B3 In situ Reduction (e.g., NaBH4) B2->B3 B4 Work-up and Purification B3->B4 B5 This compound B4->B5

Synthetic pathways for this compound.
Potential Biological Signaling Pathway

The following diagram illustrates a potential mechanism of action for a cytotoxic this compound derivative in a cancer cell, based on activities reported for similar compounds.

G cluster_cell Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Mito Mitochondrial Stress Cell->Mito Cycle Cell Cycle Arrest (e.g., G2/M phase) Cell->Cycle ROS Increased ROS Mito->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized cytotoxic signaling pathway.

References

Methodological & Application

Application Notes and Protocols: N,N-Diisobutylethylenediamine in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N,N-Diisobutylethylenediamine (dibeda) as a bidentate ligand in various organometallic catalytic reactions. While specific literature on the catalytic use of this compound is not extensively documented, its structural similarity to other well-established N,N-dialkylethylenediamines, such as N,N-diisopropylethylenediamine (DIPEDA), suggests its utility in a range of catalytic transformations. This document outlines potential applications, provides representative experimental protocols, and summarizes expected performance based on analogous systems.

Potential Applications in Organometallic Catalysis

This compound, with its two nitrogen donor atoms, can act as a chelating ligand for various transition metals, including palladium, rhodium, ruthenium, and copper. The steric bulk provided by the isobutyl groups can influence the coordination environment of the metal center, potentially enhancing catalyst stability, solubility, and selectivity in various reactions.

Potential catalytic applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: As a ligand in Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions for the formation of carbon-carbon and carbon-nitrogen bonds.

  • Asymmetric Hydrogenation: As a chiral ligand precursor for the enantioselective reduction of ketones and imines.

  • Polymerization Reactions: As a component of catalyst systems for olefin polymerization.

The following sections provide detailed protocols and expected outcomes for these potential applications, drawing on data from closely related ligand systems.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Bidentate amine ligands can facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig Figure 1. Catalytic Cycle for Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ar-X Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-X(L)(R2NH) Ar-Pd(II)-X(L)(R2NH) Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) R2NH Base_Assisted_Deprotonation Base_Assisted_Deprotonation Ar-Pd(II)-X(L)(R2NH)->Base_Assisted_Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Base_Assisted_Deprotonation->Ar-Pd(II)-NR2(L) Base Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromide

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and a stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add an anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Table 1: Representative Data for Buchwald-Hartwig Amination with Diamine Ligands

Aryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneAnilineN,N'-DiisopropylethylenediamineNaOtBuToluene10095Analogous System
4-ChlorotolueneMorpholineN,N'-DiisopropylethylenediamineK₃PO₄Dioxane11088Analogous System
1-Bromo-4-methoxybenzenen-HexylamineN,N'-DiisopropylethylenediamineNaOtBuToluene10092Analogous System

Asymmetric Transfer Hydrogenation of Ketones

Chiral diamine ligands are extensively used in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols. This compound can be derivatized to create chiral ligands for this purpose. A common approach is the synthesis of N-tosylated diamine ligands, which, in complex with a ruthenium precursor, form highly active and enantioselective catalysts.

Experimental Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow Figure 2. Experimental Workflow for Asymmetric Transfer Hydrogenation Start Start Prepare_Catalyst In situ Catalyst Preparation: [RuCl2(p-cymene)]2 + Chiral Ligand Start->Prepare_Catalyst Add_Substrate Add Prochiral Ketone Prepare_Catalyst->Add_Substrate Add_H_Source Add Hydrogen Source (e.g., HCOOH/NEt3) Add_Substrate->Add_H_Source Reaction Stir at Controlled Temperature Add_H_Source->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Chromatography Workup->Purification Analysis Analysis: Yield and Enantiomeric Excess (ee) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for asymmetric transfer hydrogenation of ketones.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral N-tosyl-N,N-diisobutylethylenediamine ligand (1.1 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile, 2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine mixture (2.0 mL) to the reaction flask.

  • Stir the reaction mixture at 25-40 °C for 4-24 hours, monitoring by TLC or GC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC.

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Ketones

KetoneCatalyst SystemHydrogen SourceSolventTemp (°C)Yield (%)ee (%)Reference
AcetophenoneRu(II)-TsDPENHCOOH/NEt₃CH₃CN289897 (S)Analogous System
1-TetraloneRu(II)-TsDPENHCOOH/NEt₃CH₂Cl₂259599 (S)Analogous System
BenzylacetoneRu(II)-TsDPENi-PrOH/KOHi-PrOH259296 (R)Analogous System

Polymerization of Olefins

Substituted ethylenediamines can be used as ligands in Ziegler-Natta or other transition metal-catalyzed olefin polymerization reactions. The ligand structure can influence the polymerization activity, polymer molecular weight, and microstructure.

Logical Relationship in Ziegler-Natta Polymerization:

Ziegler_Natta Figure 3. Key Components in Ziegler-Natta Polymerization Catalyst_System Ziegler-Natta Catalyst System Transition Metal Precursor (e.g., TiCl4) Co-catalyst (e.g., AlEt3) Ligand/Electron Donor (e.g., dibeda) Active_Site Formation of Active Catalytic Site Catalyst_System:f0->Active_Site Catalyst_System:f1->Active_Site Catalyst_System:f2->Active_Site Monomer Olefin Monomer (e.g., Propylene) Monomer->Active_Site Polymerization Chain Propagation Active_Site->Polymerization Polymer Polyolefin Polymerization->Polymer

N,N-Diisobutylethylenediamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diisobutylethylenediamine is a vicinal diamine that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring two nitrogen atoms separated by an ethylene bridge and substituted with two isobutyl groups at one of the nitrogen atoms, imparts a unique combination of steric hindrance and chelating ability. These characteristics make it an attractive component in the design of ligands for catalysis, as a building block for bioactive molecules, and as a chelating agent. This document provides an overview of its synthesis, potential applications, and protocols based on analogous N,N-dialkylethylenediamines.

Synthesis of this compound

The synthesis of unsymmetrically substituted ethylenediamines like this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of a mono-substituted ethylenediamine with an appropriate alkyl halide or via reductive amination. Another approach is the reaction of diisobutylamine with a protected 2-chloroethylamine followed by deprotection. A representative protocol, adapted from procedures for similar N,N-dialkylethylenediamines, is detailed below.

General Synthetic Workflow

reagents Diisobutylamine + 2-Chloroethylamine hydrochloride reaction Nucleophilic Substitution reagents->reaction Base (e.g., Na2CO3) Solvent (e.g., Acetonitrile) workup Aqueous Work-up & Extraction reaction->workup purification Distillation under Reduced Pressure workup->purification product This compound purification->product cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex Oxidative Addition pd0->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation R'-M reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product

application of N,N-Diisobutylethylenediamine in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the direct application of N,N-Diisobutylethylenediamine in the synthesis or modification of metal-organic frameworks (MOFs) did not yield specific documented examples. This suggests that its use is not widespread or has not been reported in readily accessible scientific literature. However, the principles and protocols for incorporating diamines into MOFs are well-established. This document provides detailed application notes and experimental protocols based on commonly used diamines, such as ethylenediamine (en) and N,N'-dimethylethylenediamine (mmen), which can serve as a valuable guide for researchers interested in exploring the use of this compound or other similar diamines in MOF chemistry.

Application Notes

The introduction of diamine functionalities into MOFs is a significant strategy for tailoring their properties for specific applications, including gas separation, catalysis, and drug delivery. Diamines can be incorporated either during the initial synthesis (as a component of the linker) or, more commonly, through post-synthetic modification (PSM) of a pre-existing MOF. PSM is a powerful technique that allows for the chemical modification of a MOF while preserving its crystalline framework.[1][2][3]

The primary roles of diamines in MOFs include:

  • Introducing Basic Sites: The amine groups are basic and can enhance the affinity of the MOF for acidic gases like CO2.[4] This is particularly relevant for applications in carbon capture and sequestration. The cooperative insertion of CO2 into metal-amine bonds can form carbamate species, leading to high uptake capacities at low pressures.[5]

  • Creating Open Metal Sites: Diamines can coordinate to the metal nodes within the MOF structure, and in some cases, can be selectively removed to create highly reactive open metal sites, which are beneficial for catalysis.

  • Altering Pore Environment: The presence of diamines within the pores of a MOF can modify the polarity and hydrophobicity of the internal surface, influencing the selective adsorption of guest molecules.[1]

  • Serving as a Platform for Further Functionalization: The free amine groups of a coordinated diamine can be used as a handle for subsequent chemical reactions, allowing for the introduction of more complex functionalities within the MOF.[6]

  • Enhancing Stability: In some instances, the coordination of diamines to the metal centers can enhance the overall stability of the MOF structure, particularly against moisture.[1]

Logical Workflow for Diamine Functionalization of MOFs

cluster_0 Pre-functionalization cluster_1 Functionalization cluster_2 Characterization & Application MOF Selection MOF Selection MOF Activation MOF Activation MOF Selection->MOF Activation Diamine Selection Diamine Selection Post-Synthetic Modification Post-Synthetic Modification Diamine Selection->Post-Synthetic Modification Solvent Selection Solvent Selection Solvent Selection->Post-Synthetic Modification MOF Activation->Post-Synthetic Modification Washing and Solvent Exchange Washing and Solvent Exchange Post-Synthetic Modification->Washing and Solvent Exchange Drying Drying Washing and Solvent Exchange->Drying Structural Analysis (PXRD, SEM) Structural Analysis (PXRD, SEM) Drying->Structural Analysis (PXRD, SEM) Porosity Analysis (N2 Sorption) Porosity Analysis (N2 Sorption) Drying->Porosity Analysis (N2 Sorption) Functional Group Analysis (FT-IR, NMR) Functional Group Analysis (FT-IR, NMR) Drying->Functional Group Analysis (FT-IR, NMR) Application Testing (e.g., Gas Sorption, Catalysis) Application Testing (e.g., Gas Sorption, Catalysis) Structural Analysis (PXRD, SEM)->Application Testing (e.g., Gas Sorption, Catalysis) Porosity Analysis (N2 Sorption)->Application Testing (e.g., Gas Sorption, Catalysis) Functional Group Analysis (FT-IR, NMR)->Application Testing (e.g., Gas Sorption, Catalysis)

Caption: Workflow for the post-synthetic modification of MOFs with diamines.

Quantitative Data Summary

The following tables summarize the impact of ethylenediamine and N,N'-dimethylethylenediamine functionalization on the properties of various MOFs, as reported in the literature.

Table 1: Effect of Ethylenediamine (en) Functionalization on MOF Properties

MOFFunctionalization MethodChange in BET Surface Area (m²/g)CO₂ Uptake (mmol/g)Reference
MOF-808Post-Synthetic ModificationNot Reported2.3 at 298 K and 100 kPa (from 1.2 for unmodified)[7]
Mn-DOBDCPost-Synthetic ModificationNot ReportedEnhanced compared to unmodified[1]
MIL-100(Al)Post-Synthetic ModificationDecrease (qualitative)Increased affinity for CO₂[6][8]
MIL-100(Fe)Post-Synthetic ModificationNot ReportedNot Reported for gas sorption[9]
HKUST-1Post-Synthetic Modification1409 to lower values (not specified)Reduced, but with 85% increased binding energy[10]
sod-ZMOFPost-Synthetic ModificationNot Reported30% increase in adsorption capacity[11]

Table 2: Effect of N,N'-dimethylethylenediamine (mmen) Functionalization on MOF Properties

MOFFunctionalization MethodChange in BET Surface Area (m²/g)CO₂ Uptake (mmol/g)Reference
Mg₂(dobpdc)Post-Synthetic ModificationReductionHigh capacity at low pressures[5]
Mg₂(dondc)Post-Synthetic ModificationNot ReportedHigher than ethylenediamine functionalized version[12]

Experimental Protocols

The following are detailed protocols for the post-synthetic modification of MOFs with diamines, based on established literature procedures.

Protocol 1: Post-Synthetic Modification of MOF-808 with Ethylenediamine [7]

Objective: To introduce ethylenediamine into the pores of MOF-808 via Michael addition to a pre-functionalized MOF.

Materials:

  • MOF-808

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethylenediamine

  • Deionized water

Experimental Workflow:

Start Start Activate MOF-808 Activate MOF-808 Start->Activate MOF-808 Prepare Acrylate-functionalized MOF-808 Prepare Acrylate-functionalized MOF-808 Activate MOF-808->Prepare Acrylate-functionalized MOF-808 Wash and Dry Acrylate-MOF Wash and Dry Acrylate-MOF Prepare Acrylate-functionalized MOF-808->Wash and Dry Acrylate-MOF React with Ethylenediamine React with Ethylenediamine Wash and Dry Acrylate-MOF->React with Ethylenediamine Wash and Dry Final Product Wash and Dry Final Product React with Ethylenediamine->Wash and Dry Final Product Characterize Characterize Wash and Dry Final Product->Characterize

Caption: Protocol for the two-step functionalization of MOF-808 with ethylenediamine.

Procedure:

  • Synthesis of Acrylate-Functionalized MOF-808:

    • Activate pristine MOF-808 by heating under vacuum to remove solvent molecules from the pores.

    • Suspend the activated MOF-808 in anhydrous DMF.

    • Add triethylamine to the suspension.

    • Slowly add acryloyl chloride to the mixture and stir at room temperature.

    • After the reaction, collect the solid product by centrifugation.

    • Wash the product thoroughly with DMF and then with a volatile solvent like ethanol or dichloromethane.

    • Dry the acrylate-functionalized MOF-808 under vacuum.

  • Michael Addition of Ethylenediamine:

    • Immerse the acrylate-functionalized MOF-808 in an aqueous solution of ethylenediamine.

    • Stir the suspension at room temperature for a specified period to allow for the Michael addition reaction to occur.

    • Collect the resulting ethylenediamine-grafted MOF-808 (en@MOF-808) by centrifugation.

    • Wash the product extensively with deionized water to remove any unreacted ethylenediamine.

    • Dry the final product under vacuum.

Protocol 2: Post-Synthetic Modification of HKUST-1 with Ethylenediamine [10]

Objective: To functionalize the open copper sites in HKUST-1 with ethylenediamine.

Materials:

  • HKUST-1 (Cu₃(BTC)₂)

  • Ethylenediamine (ED)

  • Toluene

Experimental Workflow:

Start Start Activate HKUST-1 Activate HKUST-1 Start->Activate HKUST-1 React HKUST-1 with ED solution React HKUST-1 with ED solution Activate HKUST-1->React HKUST-1 with ED solution Prepare ED solution in Toluene Prepare ED solution in Toluene Prepare ED solution in Toluene->React HKUST-1 with ED solution Decant and Dry Decant and Dry React HKUST-1 with ED solution->Decant and Dry Characterize Characterize Decant and Dry->Characterize

Caption: Protocol for the direct functionalization of HKUST-1 with ethylenediamine.

Procedure:

  • Activation of HKUST-1:

    • Degas a sample of HKUST-1 under vacuum at 150 °C for 16 hours to remove coordinated solvent molecules and expose the Cu²⁺ Lewis acid sites.[10]

  • Functionalization:

    • Prepare solutions of ethylenediamine in toluene at various concentrations. The amount of ethylenediamine is chosen based on the desired molar ratio of Cu to ED.[10]

    • Add the activated HKUST-1 to the ethylenediamine/toluene solution.

    • Stir the suspension under reflux at 50 °C for 4 hours.[10]

  • Work-up:

    • After the reaction, allow the solid to settle and decant the supernatant.

    • Dry the functionalized product at room temperature overnight.[10]

Protocol 3: Post-Synthetic Modification of Mg₂(dobpdc) with N,N'-dimethylethylenediamine (mmen) [5]

Objective: To graft mmen onto the open magnesium sites of the Mg₂(dobpdc) MOF for enhanced CO₂ capture.

Materials:

  • Mg₂(dobpdc) (H₄dobpdc = 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid)

  • N,N'-dimethylethylenediamine (mmen)

  • Anhydrous toluene

Procedure:

  • Activation of Mg₂(dobpdc):

    • Activate the as-synthesized Mg₂(dobpdc) by heating under dynamic vacuum to remove solvent molecules from the pores.

  • Functionalization:

    • Transfer the activated MOF to a reaction vessel inside a glovebox to prevent exposure to air and moisture.

    • Add a solution of N,N'-dimethylethylenediamine in anhydrous toluene to the MOF.

    • Heat the mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 18-24 hours) to facilitate the grafting of the diamine onto the magnesium centers.

  • Work-up:

    • After the reaction, cool the mixture to room temperature.

    • Wash the product repeatedly with anhydrous toluene to remove excess, unreacted diamine.

    • Decant the solvent and dry the resulting mmen-Mg₂(dobpdc) under vacuum.

    • The degree of amine loading can be quantified using ¹H NMR spectroscopy after digesting a small amount of the MOF in an acidic solution (e.g., D₂SO₄ in DMSO-d₆).[5]

References

detailed experimental protocol for using N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of N,N-Diisobutylethylenediamine

A general and adaptable method for the synthesis of N,N-dialkylethylenediamines involves the reaction of a dialkylamine with a 2-haloethylamine derivative. For the synthesis of this compound, diisobutylamine would serve as the key starting material. The following protocol is a generalized procedure adapted from methods used for similar compounds, such as N,N-di-n-butylethylenediamine.

General Synthetic Protocol: Nucleophilic Substitution

This protocol describes the synthesis of this compound via the reaction of diisobutylamine with 2-chloroethylamine hydrochloride.

Materials:

  • Diisobutylamine

  • 2-Chloroethylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Saturated aqueous sodium hydroxide or potassium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Autoclave or high-pressure reaction vessel

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve sodium methoxide in methanol. To this solution, add diisobutylamine and 2-chloroethylamine hydrochloride.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 100-200°C. The reaction is typically run for 2-9 hours under a pressure of 0.5-1.0 MPa.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Extraction: Add a saturated aqueous alkali solution (e.g., sodium hydroxide) to the reaction mixture to adjust the pH to 12-13. This will neutralize the hydrochloride salt and deprotonate the product. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Diisobutylamine Diisobutylamine Reaction_Vessel High-Pressure Reaction (100-200°C, 0.5-1.0 MPa) Diisobutylamine->Reaction_Vessel 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Neutralization Adjust pH to 12-13 (aq. NaOH) Reaction_Vessel->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Fractional Distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not well-documented, the broader class of N,N'-disubstituted ethylenediamines has shown utility in several areas of chemical and pharmaceutical research.

As Ligands in Catalysis

N,N'-Dialkylethylenediamines can act as bidentate ligands, forming stable complexes with various transition metals. These metal complexes can be effective catalysts for a range of organic transformations, including cross-coupling reactions. The steric and electronic properties of the alkyl substituents on the nitrogen atoms can influence the catalytic activity and selectivity of the resulting metal complex.

Intermediates in Pharmaceutical Synthesis

Ethylenediamine derivatives are common structural motifs in many biologically active molecules. They can be used as building blocks to introduce basic nitrogen centers, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, cell permeability, and receptor binding affinity.

Potential in Drug Discovery

Research has demonstrated that certain N,N'-disubstituted ethylenediamine derivatives possess biological activity. For instance, some have been investigated for their antileishmanial properties.[1][2][3] The proposed mechanism for their activity involves the inhibition of polyamine synthesis, which is essential for parasite proliferation.[1][2][3] This suggests that this compound could be a scaffold for the development of new therapeutic agents.

Logical Relationship: From Synthesis to Application

G cluster_synthesis Synthesis cluster_applications Potential Applications Synthesis_of_Diamine Synthesis of This compound Ligand Ligand for Metal Catalysts Synthesis_of_Diamine->Ligand Forms Complexes Intermediate Pharmaceutical Intermediate Synthesis_of_Diamine->Intermediate Incorporated into Larger Molecules Scaffold Scaffold for Drug Discovery Synthesis_of_Diamine->Scaffold Serves as a Core Structure

Caption: Potential applications derived from the synthesis of this compound.

Quantitative Data

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data from experimental results cannot be provided. For analogous syntheses of N,N-dialkylethylenediamines, yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed. Researchers should perform small-scale optimization studies to determine the optimal conditions for their specific application.

Conclusion

This compound is a member of a versatile class of chemical compounds with potential applications in catalysis and drug discovery. While detailed experimental protocols and application data for this specific molecule are scarce, general synthetic routes can be adapted from those of related N,N-dialkylethylenediamines. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential in various scientific fields. Researchers are encouraged to use the generalized information provided in this document as a starting point for their investigations.

References

Application Notes and Protocols for N,N'-Diisobutylethylenediamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of N,N'-Diisobutylethylenediamine as an intermediate in the synthesis of bioactive molecules. While its application in the synthesis of specific commercial pharmaceuticals is not as widely documented as its close analog, N,N'-diisopropylethylenediamine, its structural features make it a valuable building block in medicinal chemistry, particularly in the formation of Schiff bases and their corresponding metal complexes which have shown a range of biological activities.

This document outlines the synthesis of a representative Schiff base from N,N'-Diisobutylethylenediamine and its subsequent use to form a metal complex, a common strategy in the development of new therapeutic agents.

Application 1: Synthesis of Schiff Base Metal Complexes with Potential Antimicrobial and Antioxidant Activity

Substituted ethylenediamines are versatile precursors in the synthesis of Schiff bases, which are formed by the condensation of the diamine with an aldehyde or ketone. These Schiff bases can act as chelating ligands, forming stable complexes with various metal ions. Metal complexes of Schiff bases have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1][2][3][4] The isobutyl groups in N,N'-Diisobutylethylenediamine can influence the lipophilicity and steric properties of the resulting metal complexes, potentially affecting their biological activity and cell permeability.

The general workflow involves a two-step synthesis: first, the formation of the Schiff base ligand, followed by its reaction with a metal salt to form the complex.

Experimental Workflow: Synthesis of Schiff Base and Metal Complex

Workflow Experimental Workflow for Synthesis cluster_0 Schiff Base Synthesis cluster_1 Metal Complex Formation A N,N'-Diisobutylethylenediamine C Condensation Reaction (Ethanol, Reflux) A->C B Substituted Aldehyde (e.g., Salicylaldehyde) B->C D Schiff Base Ligand C->D E Schiff Base Ligand G Complexation Reaction (Methanol, Stirring) E->G F Metal Salt (e.g., CuCl2·2H2O) F->G H Schiff Base Metal Complex G->H

Caption: Workflow for the two-step synthesis of a Schiff base and its metal complex.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from N,N'-Diisobutylethylenediamine

This protocol describes the synthesis of a Schiff base ligand from N,N'-Diisobutylethylenediamine and salicylaldehyde.

Materials:

  • N,N'-Diisobutylethylenediamine (1.0 eq)

  • Salicylaldehyde (2.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve N,N'-Diisobutylethylenediamine in absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde (2.0 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • After cooling to room temperature, a solid precipitate of the Schiff base is expected to form.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of a Copper(II) Complex with the Schiff Base Ligand

This protocol outlines the formation of a copper(II) complex using the Schiff base synthesized in Protocol 1.

Materials:

  • Schiff Base Ligand (from Protocol 1) (1.0 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand in methanol in a round-bottom flask with gentle heating.

  • In a separate flask, dissolve copper(II) chloride dihydrate in methanol.

  • Add the methanolic solution of copper(II) chloride dihydrate dropwise to the stirring solution of the Schiff base ligand.

  • A color change and the formation of a precipitate should be observed, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Collect the solid metal complex by filtration.

  • Wash the product with methanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a Schiff base from N,N'-Diisobutylethylenediamine and its subsequent copper(II) complex. The values are based on typical yields and analytical data for similar compounds reported in the literature.

CompoundMolecular FormulaStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)
Schiff Base LigandC₂₄H₃₂N₂O₂N,N'-Diisobutylethylenediamine, SalicylaldehydeEthanol4-685-95130-135
Copper(II) ComplexC₂₄H₃₀CuN₂O₂Schiff Base Ligand, CuCl₂·2H₂OMethanol2-380-90>300 (decomposes)

Logical Workflow for Biological Screening

The synthesized Schiff base and its metal complex can be subjected to a variety of in vitro biological assays to determine their potential as therapeutic agents.

Screening Biological Screening Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays A N,N'-Diisobutylethylenediamine + Aldehyde B Schiff Base Synthesis A->B C Schiff Base Ligand B->C D Metal Complex Formation C->D F Antibacterial Assay (e.g., MIC determination) C->F G Antifungal Assay C->G H Antioxidant Assay (e.g., DPPH scavenging) C->H I Cytotoxicity Assay (e.g., MTT assay) C->I E Metal Complex D->E E->F E->G E->H E->I

Caption: Logical workflow for the synthesis and subsequent biological screening of Schiff base ligands and their metal complexes.

References

Application Notes and Protocols for Diamine Cross-linking in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N,N-Diisobutylethylenediamine: Initial research indicates that this compound is not a commonly cited or commercially prevalent diamine in polymer chemistry literature. It is plausible that this is a misnomer for a more frequently used N,N'-dialkylethylenediamine, such as N,N'-Dimethylethylenediamine (DMEDA). This document will focus on the well-documented roles of N,N'-Dimethylethylenediamine and other similar diamines as representative examples of this class of cross-linking agents in polymer chemistry.

Introduction to Diamines in Polymer Chemistry

Diamine compounds, characterized by the presence of two amine functional groups, are pivotal in the synthesis and cross-linking of a wide array of polymers. Their utility stems from the high reactivity of the amine hydrogens with various functional groups, most notably epoxides and isocyanates. This reactivity allows diamines to function as curing agents for epoxy resins and as chain extenders in the synthesis of polyurethanes and polyureas. The choice of diamine, including the nature of the alkyl substituents on the nitrogen atoms and the length of the chain connecting them, significantly influences the reaction kinetics, network structure, and the final mechanical and thermal properties of the polymer.

In this context, N,N'-dialkylethylenediamines, such as N,N'-Dimethylethylenediamine (DMEDA), offer a unique balance of reactivity and steric hindrance that can be tailored to achieve desired polymer characteristics. These secondary diamines are instrumental in creating more flexible polymer networks compared to their primary amine counterparts.

Section 1: N,N'-Dimethylethylenediamine (DMEDA) in Epoxy Resin Curing

Application Notes

N,N'-Dimethylethylenediamine (DMEDA) serves as an effective curing agent, or hardener, for epoxy resins. The curing process involves the nucleophilic addition of the amine groups of DMEDA to the electrophilic carbon atoms of the epoxy rings, leading to the formation of a highly cross-linked, three-dimensional thermoset polymer network.[1]

The bifunctional nature of DMEDA, possessing two secondary amine groups, allows it to connect two epoxy polymer chains. The reaction proceeds in a stepwise manner, with each amine hydrogen reacting with an epoxy group. The resulting hydroxyl groups formed during the ring-opening reaction can further catalyze the curing process.

The use of DMEDA as a curing agent can significantly influence the properties of the final epoxy resin, including its glass transition temperature (Tg), mechanical strength, toughness, and chemical resistance. By controlling the stoichiometry between the epoxy resin and the diamine hardener, the cross-link density of the polymer network can be modulated to achieve a desired balance of properties. For instance, varying the ratio of DMEDA with other amine curing agents, such as ethylenediamine (a primary diamine), allows for fine-tuning of the network structure and, consequently, the material's performance.

Quantitative Data Presentation

The following table summarizes the composition and properties of epoxy resins cured with varying ratios of N,N'-Dimethylethylenediamine (MeEDA) and Ethylenediamine (EDA). The epoxy resin system consists of a bifunctional epoxy resin (Epikote 828, a diglycidyl ether of bisphenol A) and a tetrafunctional epoxy resin (Epikote 604, tetraglycidyl diaminodiphenylmethane).

SampleEpikote 828 (parts by wt.)Epikote 604 (parts by wt.)MeEDA (parts by wt.)EDA (parts by wt.)Tg (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Izod Impact Strength (kJ/m²)
1100023.20115752.83.5
2802020.82.4135803.04.2
3604018.54.8155853.25.1
4406016.17.2175903.44.5
5208013.89.6195953.63.8
Experimental Protocols

Protocol 1: Curing of Epoxy Resin with N,N'-Dimethylethylenediamine

This protocol is based on the methodology described by Murakami et al. in "Fracture behaviour of toughened epoxy resins cured with N,N'-dimethylethylenediamine".[1]

Materials:

  • Bifunctional epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, Epikote 828)

  • Tetrafunctional epoxy resin (e.g., Tetraglycidyl diaminodiphenylmethane, TGDDM, Epikote 604)

  • N,N'-Dimethylethylenediamine (MeEDA)

  • Ethylenediamine (EDA)

  • Poly(tetrafluoroethylene) (PTFE) spacer

  • Glass plates for mold assembly

  • Vacuum oven

  • Stirring apparatus

  • Molding assembly

Procedure:

  • Resin Preparation:

    • Accurately weigh the desired amounts of the bifunctional and tetrafunctional epoxy resins into a reaction vessel.

    • Degas the epoxy resin mixture at 100°C under reduced pressure with stirring to remove any entrapped air.[1]

  • Hardener Addition:

    • Calculate the stoichiometric amount of the hardener mixture (MeEDA and EDA) required based on the amine hydrogen equivalent weight of the hardeners and the epoxide equivalent weight of the resin mixture.

    • Add the stoichiometric amount of the hardener mixture to the degassed epoxy resin.[1]

  • Mixing and Casting:

    • Quickly and thoroughly dissolve the hardener in the epoxy resin at 100°C with vigorous stirring.[1]

    • Pour the resulting homogeneous mixture into a pre-assembled mold made of two glass plates and a poly(tetrafluoroethylene) spacer of the desired thickness.[1]

  • Curing:

    • Place the filled mold in an oven and cure at 80°C for 4 hours.[1]

    • Following the initial cure, increase the oven temperature to 180°C and continue curing for an additional 4 hours to ensure complete cross-linking.[1]

  • Demolding and Specimen Preparation:

    • After the curing cycle is complete, allow the mold to cool to room temperature.

    • Carefully disassemble the mold to retrieve the cured epoxy resin plate.

    • Machine the cured plate to obtain specimens for mechanical and thermal testing according to standard specifications (e.g., ASTM or ISO standards).[1]

Mandatory Visualizations

EpoxyCuring cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Reaction Nucleophilic Addition (Ring-Opening) Epoxy->Reaction Diamine Diamine Curing Agent (e.g., DMEDA) Diamine->Reaction CrosslinkedPolymer Cross-linked Polymer Network (Thermoset) Reaction->CrosslinkedPolymer Formation of C-N bonds and -OH groups

Caption: Epoxy resin curing reaction with a diamine agent.

ExperimentalWorkflowEpoxy start Start degas Degas Epoxy Resin (100°C, vacuum) start->degas add_hardener Add Stoichiometric Diamine Hardener degas->add_hardener mix Mix and Dissolve (100°C) add_hardener->mix cast Cast into Mold mix->cast cure1 Initial Cure (80°C, 4h) cast->cure1 cure2 Post Cure (180°C, 4h) cure1->cure2 cool Cool to Room Temp. cure2->cool demold Demold cool->demold machine Machine Specimens demold->machine end End machine->end

Caption: Experimental workflow for epoxy resin curing.

Section 2: Diamines as Chain Extenders in Polyurethane Synthesis

Application Notes

In the synthesis of polyurethanes, particularly poly(urethane-urea) elastomers, diamines function as chain extenders. The synthesis is typically a two-step process. First, a diisocyanate is reacted with a long-chain polyol (such as a polyether or polyester polyol) to form an isocyanate-terminated prepolymer. In the second step, a diamine chain extender is added. The highly reactive amine groups of the diamine react with the terminal isocyanate groups of the prepolymer to form urea linkages (-NH-CO-NH-).[2]

This chain extension reaction rapidly builds molecular weight and leads to the formation of a segmented block copolymer. The long, flexible polyol segments constitute the "soft segments," which impart elastomeric properties, while the rigid segments formed by the reaction of the diisocyanate and the diamine chain extender are the "hard segments." These hard segments can self-associate through hydrogen bonding between the urea and urethane groups, forming physical cross-links that contribute to the material's strength and elasticity.

The choice of the diamine chain extender, such as an N,N'-dialkylethylenediamine, influences the morphology of the hard domains and the degree of phase separation between the hard and soft segments, thereby affecting the final mechanical properties of the elastomer.

Quantitative Data Presentation
Diamine Chain ExtenderTypeTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Ethylenediamine (EDA)Aliphatic Primary4555090
1,4-Butanediamine (BDA)Aliphatic Primary4060085
Isophorone diamine (IPDA)Cycloaliphatic Primary5050095
Diethyltoluenediamine (DETDA)Aromatic Primary5545098
Experimental Protocols

Protocol 2: Synthesis of a Poly(urethane-urea) Elastomer using a Diamine Chain Extender

This is a general protocol for the synthesis of poly(urethane-urea) elastomers and can be adapted for use with various diamine chain extenders.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • Diamine chain extender (e.g., N,N'-Dimethylethylenediamine, DMEDA)

  • Solvent (e.g., N,N-Dimethylacetamide, DMAc)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL) (optional)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control

  • Vacuum oven

  • Molding plates

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

    • In a reaction vessel under a nitrogen atmosphere, add the dried polyol and the diisocyanate in a molar ratio that provides an excess of isocyanate groups (e.g., NCO:OH ratio of 2:1).

    • Heat the mixture with stirring to a moderate temperature (e.g., 60-80°C). If using a catalyst, it can be added at this stage.

    • Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titration of the NCO content or by FTIR spectroscopy (disappearance of the OH peak and appearance of the urethane peak).[3]

  • Chain Extension:

    • Dissolve the diamine chain extender in a suitable solvent (e.g., DMAc) to the desired concentration.

    • Cool the prepolymer to a lower temperature (e.g., room temperature to 40°C) to control the highly exothermic reaction with the diamine.

    • Slowly add the diamine solution to the stirred prepolymer. The amount of diamine should be calculated to be stoichiometric with the remaining free isocyanate groups in the prepolymer.

    • Continue stirring for a short period (e.g., 15-30 minutes) until the viscosity of the solution increases significantly, indicating polymer formation.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a flat, level surface (e.g., a glass plate treated with a release agent) to cast a film of the desired thickness.

    • Place the cast film in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove the solvent and complete the curing process. The curing time will depend on the specific reactants and can range from several hours to overnight.

  • Characterization:

    • Once fully cured and the solvent is removed, the poly(urethane-urea) elastomer film can be carefully peeled from the casting surface.

    • Age the film at ambient conditions for several days before cutting specimens for mechanical and thermal analysis.

Mandatory Visualizations

PolyurethaneSynthesis cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension Diisocyanate Diisocyanate (-NCO) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (-OH) Polyol->Prepolymer Prepolymer_ref Diamine_CE Diamine Chain Extender (-NH2) PUU Poly(urethane-urea) Elastomer Diamine_CE->PUU Prepolymer_ref->PUU

Caption: Two-step synthesis of poly(urethane-urea).

ExperimentalWorkflowPU start Start dry_polyol Dry Polyol (vacuum, heat) start->dry_polyol prepolymer_synthesis Synthesize Prepolymer (Polyol + Diisocyanate) dry_polyol->prepolymer_synthesis cool_prepolymer Cool Prepolymer prepolymer_synthesis->cool_prepolymer add_diamine Add Diamine Chain Extender cool_prepolymer->add_diamine cast_film Cast Polymer Film add_diamine->cast_film cure_solvent_removal Cure and Remove Solvent (vacuum oven) cast_film->cure_solvent_removal age_film Age Film cure_solvent_removal->age_film characterize Characterize Properties age_film->characterize end End characterize->end

Caption: Experimental workflow for polyurethane synthesis.

References

Application Notes and Protocols for N,N'-Diisobutylethylenediamine as a Bidentate Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N,N'-Diisobutylethylenediamine (DIEEN) is a specialized bidentate chelating agent. While extensive data exists for structurally similar N,N'-dialkylethylenediamines, specific experimental data for DIEEN is limited in publicly available literature. The following protocols and data are based on established principles of coordination chemistry and information available for analogous compounds. Researchers should consider these as a starting point and optimize the procedures for their specific applications.

Introduction to N,N'-Diisobutylethylenediamine (DIEEN)

N,N'-Diisobutylethylenediamine is a diamine ligand featuring two isobutyl groups symmetrically substituted on the nitrogen atoms of an ethylenediamine backbone. This structure allows it to act as a bidentate chelating agent, coordinating to a single metal center through its two nitrogen donor atoms to form a stable five-membered chelate ring. The isobutyl groups introduce steric bulk near the coordination sphere, which can influence the geometry, stability, and reactivity of the resulting metal complexes. These properties make DIEEN an interesting candidate for applications in catalysis, materials science, and as a component in the design of metal-based therapeutic agents.

Synthesis of N,N'-Diisobutylethylenediamine (DIEEN)

The synthesis of asymmetrically N,N'-disubstituted ethylenediamines can be complex. A common approach for symmetrical N,N'-dialkylethylenediamines involves the reaction of a primary amine with a dihaloethane. The following is a generalized protocol for the synthesis of DIEEN.

Protocol 2.1: Synthesis of N,N'-Diisobutylethylenediamine

This protocol is adapted from methods used for the synthesis of similar N,N'-dialkylethylenediamines.

Materials:

  • Isobutylamine

  • 1,2-Dichloroethane or 1,2-Dibromoethane

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutylamine (2.2 equivalents) in ethanol.

  • Add sodium carbonate (2.5 equivalents) to the solution to act as a base and scavenger for the formed hydrohalic acid.

  • Slowly add 1,2-dichloroethane (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts and unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N'-diisobutylethylenediamine.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Isobutylamine Isobutylamine ReactionVessel Reaction in Ethanol (Reflux) Isobutylamine->ReactionVessel Dichloroethane 1,2-Dichloroethane Dichloroethane->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation DIEEN N,N'-Diisobutylethylenediamine Distillation->DIEEN

Figure 1: Generalized workflow for the synthesis of DIEEN.

Synthesis of Metal-DIEEN Complexes

DIEEN can form complexes with a variety of transition metals. The following are generalized protocols for the synthesis of metal(II) complexes with DIEEN.

Protocol 3.1: General Synthesis of [M(DIEEN)Cl₂] Complexes (M = Cu(II), Ni(II), Co(II))

Materials:

  • N,N'-Diisobutylethylenediamine (DIEEN)

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of ethanol in a small flask with stirring.

  • In a separate flask, dissolve DIEEN (1 equivalent) in ethanol.

  • Slowly add the DIEEN solution to the metal salt solution with continuous stirring.

  • A color change and/or the formation of a precipitate should be observed, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by the addition of a less polar solvent (e.g., diethyl ether) until precipitation occurs.

G Metal_Solution Metal(II) Salt Solution (e.g., CuCl₂ in Ethanol) Mixing Mixing and Stirring Metal_Solution->Mixing Ligand_Solution DIEEN Solution (in Ethanol) Ligand_Solution->Mixing Isolation Isolation of Complex (Filtration/Crystallization) Mixing->Isolation Drying Drying Isolation->Drying Product [M(DIEEN)Cl₂] Complex Drying->Product

Figure 2: Experimental workflow for metal-DIEEN complex synthesis.

Characterization of Metal-DIEEN Complexes

The synthesized complexes should be thoroughly characterized to determine their structure and properties.

4.1. Spectroscopic Characterization

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal center.

    • Protocol 4.1.1: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, methanol, or water) to prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M). Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). The d-d transitions for transition metal complexes typically appear in the visible region.

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal.

    • Protocol 4.1.2: Dissolve the complex in a suitable deuterated solvent (e.g., CD₃OD, D₂O). Record the ¹H and ¹³C NMR spectra. Coordination to the metal will typically cause a downfield shift of the signals corresponding to the protons and carbons of the DIEEN ligand, particularly those closest to the nitrogen donor atoms.

4.2. Determination of Stability Constants

The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion in solution. Potentiometric titration is a common method for its determination.

Protocol 4.2.1: Potentiometric Titration

Materials:

  • DIEEN

  • Metal salt solution of known concentration (e.g., Cu(NO₃)₂, Ni(NO₃)₂)

  • Standardized strong acid (e.g., HCl)

  • Standardized strong base (e.g., NaOH, carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

Procedure:

  • Prepare solutions of the ligand and metal salt in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).

  • Calibrate the pH electrode using standard buffer solutions.

  • Perform a series of titrations:

    • Titration A: Strong acid with strong base.

    • Titration B: Strong acid and ligand with strong base.

    • Titration C: Strong acid, ligand, and metal salt with strong base.

  • Record the pH as a function of the volume of base added for each titration.

  • The data from these titrations can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software (e.g., HYPERQUAD).

G Start Prepare Solutions (Ligand, Metal, Acid, Base) Titration_A Titration A: Acid vs. Base Start->Titration_A Titration_B Titration B: (Acid + Ligand) vs. Base Start->Titration_B Titration_C Titration C: (Acid + Ligand + Metal) vs. Base Start->Titration_C Data_Collection Record pH vs. Volume of Base Titration_A->Data_Collection Titration_B->Data_Collection Titration_C->Data_Collection Calculation Calculate Protonation and Stability Constants Data_Collection->Calculation Result log K values Calculation->Result

Figure 3: Logical relationship for determining stability constants.

Data Presentation: Stability Constants of Analogous Complexes

Table 1: Stability Constants (log K₁) for Metal Complexes with Various N,N'-Dialkylethylenediamines

Metal IonN,N'-DimethylethylenediamineN,N'-DiethylethylenediamineN,N'-Di-n-propylethylenediamineN,N'-Diisopropylethylenediamine
Cu(II)10.5510.059.689.11
Ni(II)7.656.906.205.38
Zn(II)5.865.18-4.65
Co(II)5.995.19-4.25

Data is compiled from various literature sources for complexes in aqueous solution at 25 °C and is intended for comparative purposes.

Interpretation: The stability of the metal complexes tends to decrease as the steric bulk of the N-alkyl substituents increases. Therefore, it is expected that the stability constants for DIEEN complexes will be similar to or slightly lower than those for N,N'-di-n-propylethylenediamine and N,N'-diisopropylethylenediamine.

Potential Applications

6.1. Catalysis

Metal complexes of substituted ethylenediamines have been investigated as catalysts in various organic transformations, including polymerization and cross-coupling reactions.[1] The steric and electronic properties of the DIEEN ligand can be tuned to influence the catalytic activity and selectivity of the metal center.

6.2. Drug Development and Antimicrobial Agents

The chelation of metal ions is a crucial aspect of many biological processes, and dysregulation of metal homeostasis is implicated in several diseases. Chelating agents are being explored for therapeutic applications. Furthermore, metal complexes of various ligands have shown promising antimicrobial activity. The enhanced lipophilicity of the metal complex compared to the free ligand can facilitate its transport across microbial cell membranes, leading to increased efficacy. The antimicrobial activity of metal-DIEEN complexes should be evaluated against a panel of relevant bacterial and fungal strains.

Protocol 6.2.1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized metal-DIEEN complexes

  • Bacterial and/or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics as positive controls

  • Solvent for dissolving complexes (e.g., DMSO)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

N,N'-Diisobutylethylenediamine is a versatile bidentate ligand with potential for a range of applications. The protocols provided herein offer a foundation for the synthesis and characterization of DIEEN and its metal complexes. Further research is warranted to fully elucidate the coordination chemistry of DIEEN and to explore the properties and applications of its metal chelates in catalysis and drug development. Researchers are encouraged to adapt and optimize these generalized methods for their specific research objectives.

References

protocols for N,N-Diisobutylethylenediamine catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are instrumental in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. This document provides an overview and generalized protocols for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

While a vast number of ligands have been developed to modulate the reactivity and scope of these transformations, detailed protocols for reactions specifically catalyzed by palladium in the presence of N,N'-Diisobutylethylenediamine as the primary ligand are not extensively reported in the peer-reviewed scientific literature. The protocols detailed below are therefore general procedures that typically employ other classes of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), and serve as a foundational guide for researchers. These can be adapted as a starting point for ligand screening, including for novel ligands like N,N'-Diisobutylethylenediamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2][3][4][5]

General Reaction Scheme:

Ar-X + R-B(OR')2 -> Ar-R (where X = Cl, Br, I, OTf; R = Aryl, Vinyl, Alkyl; B(OR')2 = Boronic acid or ester)

Logical Relationship of Reaction Components

Suzuki_Miyaura_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reagents Reagents & Conditions Aryl_Halide Aryl Halide/Triflate (Ar-X) Product Biaryl Product (Ar-R) Aryl_Halide->Product Organoboron_Reagent Organoboron Reagent (R-B(OR')2) Organoboron_Reagent->Product Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->Product Catalyzes Ligand Ligand (e.g., Phosphine, NHC) Ligand->Product Stabilizes/ Activates Base Base (e.g., K2CO3, Cs2CO3) Base->Product Activates Boronic Acid Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Reaction Medium

Figure 1. Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and potassium phosphate.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling (Ligand-Dependent)
EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012>95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1101892
31-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O90688
42-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001691

Note: This data is representative of typical Suzuki-Miyaura reactions with common phosphine ligands and is not specific to N,N'-Diisobutylethylenediamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[6][7][8][9]

General Reaction Scheme:

Ar-X + R1R2NH -> Ar-NR1R2 (where X = Cl, Br, I, OTf; R1, R2 = H, Alkyl, Aryl)

Experimental Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Aryl Amine Product purify->product

Figure 2. General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Ligand (e.g., RuPhos, BrettPhos) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, palladium(II) acetate, ligand, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Remove the flask from the glovebox, add the amine and anhydrous toluene via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Data for Buchwald-Hartwig Amination (Ligand-Dependent)
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBuToluene10012>95
24-ChloroanisoleAnilinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane1102489
31-Bromo-4-fluorobenzeneDi-n-butylaminePd(OAc)₂ (1)RuPhos (2)NaOtBuToluene90893
42-ChloropyridineBenzylaminePd(OAc)₂ (1)BrettPhos (2)NaOtBuToluene1001890

Note: This data is representative of typical Buchwald-Hartwig aminations with common phosphine ligands and is not specific to N,N'-Diisobutylethylenediamine.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10][11][12]

General Reaction Scheme:

Ar-X + R-CH=CH2 -> Ar-CH=CH-R (where X = Br, I, OTf; R = H, Alkyl, Aryl, etc.)

Catalytic Cycle

Heck_Cycle Pd0L2 Pd(0)Ln ArPdIIL2X Ar-Pd(II)-X(Ln) Pd0L2->ArPdIIL2X Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination Complex ArPdIIL2X->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd0L2 β-Hydride Elimination & Reductive Elimination (Product + HX)

Figure 3. Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Data for Heck Reaction (Ligand-Dependent)
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)-Et₃NDMF100690
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1201285
31-IodonaphthaleneMethyl methacrylatePd(OAc)₂ (1)PPh₃ (4)K₂CO₃DMAc1101888
43-BromopyridineStyrenePd(OAc)₂ (1)-Et₃NDMF1002475

Note: This data is representative of typical Heck reactions and is not specific to N,N'-Diisobutylethylenediamine.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are indispensable tools in modern organic synthesis. The general protocols provided herein offer a starting point for developing specific applications. While N,N'-Diisobutylethylenediamine is not a commonly cited ligand for these transformations, the provided frameworks can be used to explore its potential catalytic activity. Researchers are encouraged to screen various palladium precursors, bases, solvents, and reaction temperatures to optimize conditions for their specific substrates and desired products.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing N,N-Disubstituted Ethylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-disubstituted ethylenediamines, such as N,N-Diisobutylethylenediamine, are versatile diamine intermediates that play a crucial role in the synthesis of various pharmaceutical compounds. Their structural features, particularly the presence of two amine groups with varying steric hindrance, impart unique reactivity that is valuable in both traditional and asymmetric synthesis. These compounds can act as key building blocks or as ligands in metal-catalyzed reactions, making them a significant tool for medicinal chemists in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of N,N-disubstituted ethylenediamines in the synthesis of pharmaceutical precursors, using the synthesis of a nootropic agent's intermediate as a prime example.

Application Note 1: Synthesis of a Key Intermediate for Pramiracetam

Pramiracetam, a nootropic drug of the racetam family known for its cognitive-enhancing effects, can be efficiently synthesized using an N,N-disubstituted ethylenediamine as a key starting material. The following protocol details the synthesis of N-[2-(dialkylamino)ethyl]-2-oxo-1-pyrrolidineacetamide, a crucial intermediate. This protocol is adapted from methodologies described for N,N-Diisopropylethylenediamine and is applicable to this compound due to their similar chemical properties.[1]

Reaction Scheme

The first step in the synthesis of the Pramiracetam intermediate involves the reaction of an N,N-dialkylethylenediamine with chloroacetyl chloride to form N-(2-(dialkylamino)ethyl)-2-chloroacetamide hydrochloride.

Quantitative Data Summary

The following table summarizes the reactants and their molar equivalents for the synthesis of the Pramiracetam intermediate.

Reactant/MaterialRoleMolar Equivalent
This compoundStarting Material1.0 eq
Chloroacetyl chlorideReagent1.1 eq
Dry Tetrahydrofuran (THF)Solvent-
Experimental Protocol: Synthesis of N-(2-(diisobutylamino)ethyl)-2-chloroacetamide hydrochloride

This protocol is adapted from methodologies described for the synthesis of Pramiracetam intermediates.[1]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dry Tetrahydrofuran (THF)

  • Three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in dry THF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. It is crucial to maintain the temperature between 0-15 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for a period of 6-12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: (Note: Specific work-up and isolation procedures would follow, typically involving filtration to collect the hydrochloride salt, washing with a cold solvent to remove impurities, and drying under vacuum.)

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction node_setup Dissolve this compound in dry THF in a three-necked flask node_cool Cool the solution to 0-5 °C using an ice bath node_setup->node_cool node_add Slowly add chloroacetyl chloride (1.1 eq) while maintaining temperature at 0-15 °C node_cool->node_add node_stir Continue stirring the mixture for 6-12 hours node_add->node_stir node_end node_end node_stir->node_end Proceed to Work-up and Isolation

Caption: Experimental workflow for the synthesis of the Pramiracetam intermediate.

Application Note 2: Scaffold for the Synthesis of Ethambutol Analogues

N,N-disubstituted ethylenediamines can serve as a foundational scaffold for creating analogues of the antitubercular drug Ethambutol. The structural flexibility of these diamines allows for the introduction of various substituents, which can be explored to develop new derivatives with potentially improved efficacy or reduced side effects. The synthesis would typically involve the alkylation of the secondary amines with appropriate chiral epoxides or other electrophilic reagents to mimic the core structure of Ethambutol.

Conceptual Synthetic Pathway

The general approach would involve a nucleophilic attack of the diamine on a chiral electrophile, followed by further synthetic modifications to arrive at the final Ethambutol analogues. The diisobutyl groups would provide a specific lipophilic character to the resulting molecules, which could influence their pharmacokinetic properties.

ethambutol_analogue_synthesis start This compound reaction Nucleophilic Substitution start->reaction reagent Chiral Electrophile (e.g., epoxide) reagent->reaction intermediate Chiral Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification product Ethambutol Analogue modification->product

Caption: Conceptual pathway for the synthesis of Ethambutol analogues.

This compound and related N,N-disubstituted ethylenediamines are valuable intermediates in the synthesis of APIs. The provided application notes and protocols, exemplified by the synthesis of a Pramiracetam intermediate, highlight the practical utility of these compounds. Their potential as scaffolds for other drugs, such as analogues of Ethambutol, underscores their importance in medicinal chemistry. The detailed experimental procedures and visual workflows are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing these versatile building blocks in their synthetic endeavors. Further research into the application of these diamines as ligands in catalytic processes could unveil even broader utility in the pharmaceutical industry.

References

Application Notes and Protocols for N,N-Diisobutylethylenediamine in Agrochemical Product Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a projection based on the chemical properties of N,N-Diisobutylethylenediamine and the known functions of analogous compounds in agrochemical formulations. As of the current literature review, direct application of this compound in commercial agrochemical products is not documented. These protocols are intended to guide research and development efforts for its potential use.

Introduction

This compound is a diamine with bulky isobutyl groups. Its structural features suggest potential utility in agrochemical formulations in several capacities. The presence of two amine groups provides sites for protonation, chelation, or further chemical modification, while the hydrophobic isobutyl groups can influence its solubility and interactions with non-polar active ingredients and biological membranes.

This document outlines potential applications of this compound as a synergist, a controlled-release agent, and a pH buffer/adjuvant in agrochemical formulations. Detailed experimental protocols are provided to evaluate its efficacy in these roles.

Potential Applications and Mechanisms of Action

As a Synergist

Synergists are compounds that enhance the efficacy of an active ingredient, often by inhibiting metabolic pathways that would otherwise degrade the active ingredient within the target pest.[1] Many pests detoxify insecticides through enzymes like cytochrome P450 monooxygenases.[1] Amines and their derivatives can sometimes act as inhibitors of these enzymes.

Proposed Mechanism: this compound, with its amine functionalities, could potentially bind to and inhibit detoxification enzymes in insects, thereby increasing the bioavailability and efficacy of an insecticide.

As a Controlled-Release Agent

Controlled-release formulations are designed to release the active ingredient gradually over time, which can improve efficacy, reduce environmental contamination, and decrease the frequency of application. Polymers and other matrices are often used to achieve this.

Proposed Mechanism: this compound could be incorporated into a polymer matrix or used as a cross-linking agent in the formulation of controlled-release granules or microcapsules. Its amine groups could form reversible bonds with the active ingredient or the matrix, and its degradation or diffusion would control the release rate.

As a pH Buffer and Adjuvant

The pH of a spray solution can significantly impact the stability and absorption of an active ingredient. Adjuvants are added to formulations to improve the physical and chemical properties of the spray mixture, such as wetting, spreading, and penetration.

Proposed Mechanism: The diamine nature of this compound allows it to act as a buffer, maintaining the pH of the formulation in a range that optimizes the active ingredient's stability and efficacy. Its amphiphilic nature (with both amine and alkyl groups) could also contribute to improved spreading and penetration of the formulation on plant surfaces.

Experimental Protocols

Protocol for Evaluating Synergistic Activity

Objective: To determine if this compound enhances the insecticidal activity of a model insecticide (e.g., a pyrethroid) against a target pest (e.g., Spodoptera litura).

Materials:

  • This compound

  • Technical grade insecticide (e.g., Cypermethrin)

  • Acetone (solvent)

  • Third-instar larvae of Spodoptera litura

  • Leaf discs of a suitable host plant (e.g., castor bean)

  • Petri dishes

  • Micropipette

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the insecticide in acetone.

    • Prepare a stock solution of this compound in acetone.

    • From the stock solutions, prepare serial dilutions of the insecticide alone and in combination with a fixed, sublethal concentration of this compound.

  • Bioassay:

    • Apply a specific volume of each test solution to the surface of a leaf disc and allow the solvent to evaporate.

    • Place one treated leaf disc in each Petri dish.

    • Introduce one third-instar larva into each Petri dish.

    • Use leaf discs treated only with acetone as the control.

    • Replicate each treatment at least three times.

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Data Analysis:

    • Calculate the corrected mortality for each treatment using Abbott's formula.

    • Determine the LC50 (lethal concentration for 50% of the population) for the insecticide alone and in combination with this compound using Probit analysis.

    • Calculate the Synergism Ratio (SR) as: SR = LC50 of insecticide alone / LC50 of insecticide + this compound. An SR value greater than 1 indicates synergism.

Protocol for Developing a Controlled-Release Formulation

Objective: To formulate and evaluate a controlled-release granular formulation of a herbicide (e.g., Atrazine) using this compound as a component of the matrix.

Materials:

  • This compound

  • Atrazine (technical grade)

  • A biodegradable polymer (e.g., sodium alginate)

  • Calcium chloride

  • Inert carrier (e.g., kaolin clay)

  • Water

  • Sieve shaker

  • Spectrophotometer

Procedure:

  • Formulation of Granules:

    • Prepare a homogenous paste by mixing the inert carrier, Atrazine, and a solution of sodium alginate.

    • In a separate beaker, prepare a solution of this compound and calcium chloride.

    • Extrude the paste through a sieve into the this compound-calcium chloride solution to form granules via cross-linking.

    • Collect the granules, wash them with distilled water, and air-dry them.

  • Release Study:

    • Place a known weight of the granules in a flask containing a known volume of water.

    • Keep the flask on a shaker at a constant temperature.

    • At regular time intervals, withdraw an aliquot of the water and replace it with an equal volume of fresh water.

    • Determine the concentration of Atrazine in the withdrawn aliquots using a spectrophotometer at the appropriate wavelength.

  • Data Analysis:

    • Plot the cumulative percentage of Atrazine released against time to obtain the release profile.

    • Compare the release profile to a conventional granular formulation of Atrazine.

Data Presentation

Table 1: Hypothetical Synergistic Activity of this compound with Cypermethrin against Spodoptera litura

TreatmentLC50 (ppm) (95% Confidence Limits)Synergism Ratio (SR)
Cypermethrin alone15.2 (12.8 - 18.1)-
Cypermethrin + this compound7.8 (6.5 - 9.3)1.95

Table 2: Hypothetical Release Profile of Atrazine from a Controlled-Release Formulation

Time (hours)Cumulative Release (%) - Conventional GranuleCumulative Release (%) - Controlled-Release Granule
13510
67825
129545
249970
4810090
7210098

Visualizations

Synergist_Evaluation_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis A Prepare Stock Solutions (Insecticide & Synergist) B Prepare Serial Dilutions A->B C Treat Leaf Discs B->C D Introduce Larvae C->D E Record Mortality D->E F Calculate LC50 E->F G Determine Synergism Ratio F->G

Caption: Workflow for evaluating the synergistic potential of this compound.

Controlled_Release_Workflow cluster_formulation Formulation cluster_release Release Study cluster_analysis Analysis A Mix Ingredients to Form Paste B Extrude into Cross-linking Solution A->B C Wash and Dry Granules B->C D Place Granules in Water C->D E Sample Aliquots Over Time D->E F Measure Active Ingredient Concentration E->F G Plot Release Profile F->G Formulation_Logic A This compound B Potential Applications A->B C Synergist B->C D Controlled-Release Agent B->D E Adjuvant / Buffer B->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N-Diisobutylethylenediamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of crude N,N-Diisobutylethylenediamine via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: Vacuum distillation is ideal for purifying high-boiling point and thermally sensitive compounds like this compound. By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal decomposition and the formation of impurities that can occur at the high temperatures required for atmospheric distillation.[1]

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities can include unreacted starting materials, such as isobutylamine and 1,2-dichloroethane, and byproducts from over-alkylation, resulting in tertiary and quaternary ammonium salts. Residual solvents from the synthesis and workup are also common. The primary thermal degradation route for similar diamines involves cyclization to form imidazolidinones or reaction with CO₂ (if present) to form diamine ureas.[2]

Q3: How can I determine the appropriate vacuum pressure and temperature for my distillation?

A3: The goal is to have the compound boil at a manageable temperature, typically between 60°C and 150°C, to ensure efficient distillation without decomposition. For this compound, a known boiling point is 85-86°C at 13 Torr.[3] You can use a nomograph or online calculators to estimate the boiling point at different pressures.

Q4: My distillation is experiencing significant bumping and foaming. What can I do?

A4: Bumping and foaming are common issues in vacuum distillation. To mitigate bumping, ensure smooth and constant stirring using a magnetic stir bar. Avoid using boiling chips as they are ineffective under vacuum. Foaming can be caused by surfactants or rapid pressure changes. Introduce the vacuum gradually and ensure a steady heating rate.[2][4] In severe cases, using a larger distillation flask or a bump trap can prevent contamination of the distillate.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No Distillate Collected - Vacuum level is too high for the heating temperature.- Leak in the system.- Thermometer placed incorrectly.- Gradually decrease the vacuum or increase the heating mantle temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
Product is Decomposing (Darkening Color) - Heating temperature is too high.- Prolonged heating time.- Lower the heating mantle temperature.- Ensure the distillation is proceeding at a reasonable rate. If too slow, consider adjusting the vacuum level.
Distillate is Impure - Inefficient fractionation.- Bumping or foaming carrying over crude material.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- See FAQ Q4 for managing bumping and foaming. Ensure a slow, steady distillation rate.
Unstable Vacuum Pressure - Fluctuations in the vacuum pump performance.- Leaks in the system.- Inefficient cold trap.- Ensure the vacuum pump is properly maintained and the oil is clean.- Inspect all glassware and connections for cracks or poor seals.- Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry) to trap volatile substances that could affect the pump.

Data Presentation

Physical and Distillation Properties of this compound

PropertyValue
CAS Number 14156-98-0[3]
Molecular Formula C₁₀H₂₄N₂
Molecular Weight 172.31 g/mol [3]
Boiling Point (at 13 Torr) 85-86 °C[3]
Predicted Density 0.839 ± 0.06 g/cm³[3]
Predicted pKa 9.56 ± 0.10[3]

Experimental Protocol: Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distilling flask. The flask should not be more than two-thirds full.

  • Initiate Cooling and Stirring: Start the flow of cold water through the condenser and begin stirring the crude material.

  • Apply Vacuum: Gradually apply the vacuum to the system. A sudden drop in pressure can cause bumping. Monitor the pressure using a manometer.

  • Heating: Once the desired vacuum level is reached and stable, begin to heat the distilling flask using the heating mantle.

  • Distillation: The temperature will rise and then stabilize as the this compound begins to distill. Record the temperature range of the vapor that is condensing and being collected.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point for the applied pressure. If necessary, change receiving flasks to separate different fractions (forerun, main product, and residue).

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum. Turn off the vacuum pump and then the condenser water.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Apparatus B Charge Flask with Crude Product & Stir Bar A->B C Start Cooling Water & Stirring B->C D Gradually Apply Vacuum C->D E Heat the Distilling Flask D->E F Collect Pure Distillate E->F G Cool to Room Temperature F->G H Slowly Release Vacuum G->H I Disassemble Apparatus H->I

Caption: A flowchart of the vacuum distillation process.

troubleshooting_workflow Troubleshooting Logic for Vacuum Distillation Start Distillation Issue Occurs Problem Identify the Problem Start->Problem NoDistillate No Distillate Problem->NoDistillate No Flow Decomposition Product Decomposition Problem->Decomposition Darkening ImpureProduct Impure Product Problem->ImpureProduct Contaminated UnstableVacuum Unstable Vacuum Problem->UnstableVacuum Fluctuating CheckTempVac Check Temp/Vacuum NoDistillate->CheckTempVac CheckHeat Check Heat Source Decomposition->CheckHeat CheckFractionation Check Fractionation ImpureProduct->CheckFractionation CheckSystemSeal Check System Seal UnstableVacuum->CheckSystemSeal CheckTempVac->CheckSystemSeal Correct AdjustTempVac Adjust Temp/Vacuum CheckTempVac->AdjustTempVac Incorrect LowerHeat Lower Heat CheckHeat->LowerHeat Too High End Problem Resolved CheckHeat->End Optimal ImproveFractionation Improve Fractionation CheckFractionation->ImproveFractionation Inefficient CheckFractionation->End Efficient InspectAndSeal Inspect & Reseal CheckSystemSeal->InspectAndSeal Leak Detected CheckSystemSeal->End No Leak AdjustTempVac->End LowerHeat->End ImproveFractionation->End InspectAndSeal->End

Caption: A troubleshooting decision tree for vacuum distillation.

References

identifying common impurities in N,N-Diisobutylethylenediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diisobutylethylenediamine Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and procedural challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and reliable method for the synthesis of this compound is the reductive amination of ethylenediamine with isobutyraldehyde. This method offers good control over the reaction and avoids many of the issues associated with direct alkylation, such as the formation of quaternary ammonium salts. Alternative, though less common, routes include the direct alkylation of ethylenediamine with an isobutyl halide, which can be difficult to control and often results in a mixture of products.

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities typically arise from incomplete reaction or side reactions. These include unreacted starting materials (ethylenediamine and isobutyraldehyde), the mono-substituted intermediate (N-isobutylethylenediamine), and over-alkylated products (N,N,N'-triisobutylethylenediamine). If the reduction step is incomplete, the intermediate imine may also be present.

Q3: How can I best purify my crude this compound?

A3: A standard and effective method for purification involves an acid-base extraction followed by distillation. The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amines into the aqueous phase, leaving neutral impurities behind. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amines, which can be extracted with an organic solvent. The solvent is then removed, and the resulting crude amine mixture is purified by fractional distillation under reduced pressure to separate the desired product from lower and higher boiling impurities.

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing the purity of this compound and identifying volatile impurities. The gas chromatograph separates the different components of the mixture, and the mass spectrometer provides fragmentation patterns that allow for the definitive identification of each compound. For quantification, calibration with known standards is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the final product and identifying major impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Insufficient reducing agent.Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the reaction temperature; typically, reductive aminations are run at or below room temperature. Use a sufficient excess of the reducing agent.
Presence of Unreacted Ethylenediamine Insufficient amount of isobutyraldehyde used.Use a stoichiometric amount or a slight excess of isobutyraldehyde to ensure complete reaction with both amino groups of ethylenediamine.
High Levels of Mono-substituted Product Insufficient isobutyraldehyde or reaction time.Increase the molar equivalent of isobutyraldehyde relative to ethylenediamine and/or increase the reaction time to promote the second alkylation.
Significant Over-alkylation Reaction temperature is too high; Prolonged reaction time with excess aldehyde.Maintain a controlled, lower temperature during the reaction. Monitor the reaction progress closely and stop it once the desired product is maximized.
Product is Contaminated with Borate Salts Inadequate work-up procedure.During the work-up, ensure thorough washing of the organic layer with water or brine to remove water-soluble borate salts.
Difficulty in Isolating the Product Formation of emulsions during extraction.Add a saturated solution of NaCl (brine) to the separatory funnel to help break up emulsions.

Data Presentation: Common Impurities

The following table summarizes the common impurities encountered during the synthesis of this compound via reductive amination.

Impurity Chemical Structure Origin Typical Method of Removal
EthylenediamineH₂N-CH₂-CH₂-NH₂Unreacted starting materialAcidic wash, Distillation
Isobutyraldehyde(CH₃)₂CHCHOUnreacted starting materialAqueous work-up, Distillation
N-Isobutylethylenediamine(CH₃)₂CHCH₂NH-CH₂-CH₂-NH₂Mono-substituted intermediateFractional Distillation
N,N,N'-Triisobutylethylenediamine((CH₃)₂CHCH₂)₂N-CH₂-CH₂-NHCH₂CH(CH₃)₂Over-alkylation byproductFractional Distillation
Intermediate Imine(CH₃)₂CHCH=N-CH₂-CH₂-N=CHCH(CH₃)₂Incomplete reductionEnsure complete reduction; can be hydrolyzed during acidic workup

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • Ethylenediamine

  • Isobutyraldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 5M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (0.1 mol, 6.0 g) in 150 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add isobutyraldehyde (0.22 mol, 15.8 g) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Imine Formation: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the di-imine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (0.25 mol, 9.5 g) in 50 mL of methanol. Add the NaBH₄ solution to the reaction mixture in small portions over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: Once the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 50 mL of 1M HCl.

    • Combine the acidic aqueous layers and wash with 50 mL of DCM to remove any neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12.

    • Extract the liberated amine with 3 x 75 mL of DCM.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Workflow start Crude Product Analysis (GC-MS) impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Materials (Ethylenediamine, Isobutyraldehyde) impurity_check->unreacted_sm Yes mono_sub Mono-substituted Product (N-isobutylethylenediamine) impurity_check->mono_sub Yes over_alkylation Over-alkylation Products impurity_check->over_alkylation Yes imine Residual Imine impurity_check->imine Yes purification Purification (Fractional Distillation) impurity_check->purification No solution_sm Optimize Stoichiometry Increase Aldehyde unreacted_sm->solution_sm solution_mono Increase Aldehyde/Reaction Time mono_sub->solution_mono solution_over Decrease Temperature/ Reaction Time over_alkylation->solution_over solution_imine Increase Reducing Agent/ Reaction Time imine->solution_imine solution_sm->purification solution_mono->purification solution_over->purification solution_imine->purification

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Technical Support Center: Optimizing Reaction Conditions with N,N'-Diisobutylethylenediamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with N,N'-Diisobutylethylenediamine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N,N'-Diisobutylethylenediamine in catalysis?

A1: N,N'-Diisobutylethylenediamine is a versatile bidentate ligand, often employed in various catalytic transformations. Its structural features, including two secondary amine groups and bulky isobutyl substituents, provide a unique combination of steric hindrance and coordinating ability. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and copper-catalyzed N-arylation reactions, where it can improve reaction efficiency and selectivity.[1]

Q2: How does N,N'-Diisobutylethylenediamine compare to other common amine ligands like DIPEA or TMEDA?

A2: While direct comparative data is not always available for every reaction, N,N'-Diisobutylethylenediamine offers a balance of properties. Unlike the non-chelating, sterically hindered base N,N-diisopropylethylamine (DIPEA), N,N'-Diisobutylethylenediamine can act as a bidentate ligand, which can stabilize the metal center and promote catalysis.[1] Compared to N,N,N',N'-tetramethylethylenediamine (TMEDA), the isobutyl groups in N,N'-Diisobutylethylenediamine provide greater steric bulk, which can influence selectivity in certain reactions.

Q3: What are the common causes of low yield in reactions utilizing N,N'-Diisobutylethylenediamine?

A3: Low yields can stem from several factors, including impure starting materials, suboptimal reaction conditions (temperature, solvent), or the presence of moisture, which can deactivate the catalyst or hydrolyze reagents.[2][3][4] Incorrect stoichiometry of reactants or catalyst, as well as inefficient mixing, can also lead to reduced yields.[5]

Q4: How can I purify crude N,N'-Diisobutylethylenediamine?

A4: Purification of N,N'-Diisobutylethylenediamine can be achieved through vacuum distillation to remove non-volatile impurities.[6] If the ligand is synthesized, a common workup involves adjusting the pH of the reaction mixture with an alkali solution, followed by separation and rectification.[7]

Troubleshooting Guides

Issue 1: Low Product Yield

If you are experiencing low product yields, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow start Low Product Yield check_reagents Assess Reagent Quality (Starting Materials, Ligand, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_stoichiometry Verify Stoichiometry (Reactants, Catalyst, Ligand) start->check_stoichiometry optimize_reagents Purify Reagents and Use Anhydrous Solvents check_reagents->optimize_reagents Impurity or Moisture Suspected optimize_conditions Optimize Temperature Profile and Extend Reaction Time. Ensure Inert Atmosphere. check_conditions->optimize_conditions Suboptimal Conditions optimize_stoichiometry Adjust Reactant/Catalyst Ratio check_stoichiometry->optimize_stoichiometry Incorrect Ratios monitor Monitor by TLC/GC-MS optimize_reagents->monitor optimize_conditions->monitor optimize_stoichiometry->monitor

Caption: Workflow for troubleshooting low product yield.

Potential Causes and Solutions for Low Yield
Potential Cause Recommended Solution
Impure Reactants or Ligand Purify starting materials and the N,N'-Diisobutylethylenediamine ligand before use. Purity can be checked by NMR or GC-MS.[2]
Presence of Moisture Ensure all glassware is oven or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.[8]
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants, catalyst, and ligand. A slight excess of one reactant may be beneficial.
Catalyst Deactivation Ensure the catalyst is active and handled under appropriate conditions. Consider using a fresh batch of catalyst.
Inefficient Mixing In biphasic reactions, vigorous stirring is crucial to maximize the interfacial area.[5]
Issue 2: Poor Selectivity / Formation of Side Products

Poor selectivity can manifest as the formation of regioisomers, stereoisomers, or undesired side-products.

Troubleshooting Workflow for Poor Selectivity

Poor_Selectivity_Workflow start Poor Selectivity or Side Product Formation analyze_side_products Identify Side Products (NMR, MS) start->analyze_side_products adjust_temp Modify Reaction Temperature analyze_side_products->adjust_temp Based on analysis change_solvent Screen Different Solvents analyze_side_products->change_solvent Based on analysis adjust_ligand_ratio Vary Ligand-to-Metal Ratio analyze_side_products->adjust_ligand_ratio Based on analysis use_additives Introduce Additives (e.g., co-catalysts, bases) analyze_side_products->use_additives Based on analysis result Improved Selectivity adjust_temp->result change_solvent->result adjust_ligand_ratio->result use_additives->result

Caption: Workflow for troubleshooting poor selectivity.

Potential Causes and Solutions for Poor Selectivity
Potential Cause Recommended Solution
Reaction Temperature Lowering the temperature may increase selectivity by favoring the kinetic product. Conversely, higher temperatures may favor the thermodynamic product.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a range of solvents with different properties.
Ligand-to-Metal Ratio The stoichiometry of the N,N'-Diisobutylethylenediamine ligand to the metal catalyst can impact the geometry and reactivity of the catalytic species. An optimal ratio often needs to be determined empirically.
Side Reactions Over-alkylation or di-substitution can be an issue in reactions involving amines. Using a large excess of the amine or carefully controlling the stoichiometry of the alkylating agent can mitigate this.[9]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • N,N'-Diisobutylethylenediamine (1-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, aryl boronic acid, palladium catalyst, N,N'-Diisobutylethylenediamine, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of N,N'-Diisobutylethylenediamine (Illustrative)

Materials:

  • Diisobutylamine

  • 2-Chloroethylamine hydrochloride

  • Sodium methoxide in methanol

  • Alkali solution (e.g., NaOH)

Procedure:

  • In an autoclave, combine diisobutylamine and 2-chloroethylamine hydrochloride in a molar ratio of approximately 4-6:1.

  • Add a methanol solution of sodium methoxide, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 0.5-2:1.

  • Heat the sealed reactor to 100-200 °C for 2-9 hours, with the pressure reaching 0.5-1.0 MPa.

  • After cooling, add an alkali solution to the reaction mixture to adjust the pH to 12-13.

  • Separate the organic layer and purify by rectification to obtain N,N'-Diisobutylethylenediamine.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where "L" can represent a bidentate ligand such as N,N'-Diisobutylethylenediamine.

Catalytic_Cycle pd0 Pd(0)L pd2_ox R1-Pd(II)L-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L-R2 pd2_ox->pd2_trans Transmetalation (R2-B(OR)2) pd2_trans->pd0 product R1-R2 pd2_trans->product Reductive Elimination

References

N,N-Diisobutylethylenediamine stability, degradation, and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation studies on N,N-Diisobutylethylenediamine are limited in publicly available literature. The information provided below is based on general chemical principles for aliphatic amines and data from structurally similar compounds. Always perform small-scale testing under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life and stability of this compound?

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors leading to the degradation of aliphatic amines like this compound are:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of oxides and other degradation products. This process can be accelerated by heat and light.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides will lead to vigorous and exothermic reactions, degrading the compound.

  • Elevated Temperatures: High temperatures can accelerate decomposition.

  • Light Exposure: UV radiation can promote the formation of radical species, initiating degradation pathways.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been documented in the literature, based on the chemistry of similar amines, potential degradation products could include isobutyraldehyde, isobutanol, and various N-oxidized species through oxidative degradation pathways. Hydrolysis of amide impurities, if present, could also occur.

Q4: How should I properly store this compound?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and well-ventilated area. It should be protected from light by using an amber or opaque container.

Troubleshooting Guide

Q5: My reaction yield is lower than expected when using this compound from a previously opened bottle. Could the reagent have degraded?

A5: Yes, it is possible. Degradation upon storage, especially after the container has been opened, can reduce the purity of the reagent and impact reaction yields. Amines are susceptible to oxidation and reaction with atmospheric CO2. We recommend using a freshly opened bottle or purifying the amine before use if degradation is suspected.

Q6: I've noticed a color change in my this compound, from colorless to yellow. What does this indicate?

A6: A color change from colorless to yellow is a common indicator of degradation in amines, often due to oxidation. While a slight color change may not significantly impact all applications, it suggests that the purity has been compromised. For sensitive applications, it is advisable to use a fresh, colorless stock or to purify the material.

Q7: My this compound has a strong, unpleasant odor that has changed over time. Is this related to degradation?

A7: While this compound has a characteristic amine odor, a significant change or intensification of this odor can be a sign of degradation, as some degradation products of amines are volatile and have strong odors.

Data Summary

Table 1: Chemical Compatibility of this compound (Inferred)

Material/Compound ClassCompatibilityNotes
Strong Oxidizing AgentsIncompatibleReacts vigorously, potentially leading to fire or explosion.
AcidsIncompatibleExothermic neutralization reaction.
Acid AnhydridesIncompatibleReacts to form amides.
Acid ChloridesIncompatibleReacts vigorously to form amides.
Carbon DioxideIncompatibleCan form carbamates upon exposure.
Common Organic SolventsGenerally CompatibleSoluble in many organic solvents.
WaterSparingly SolubleMay form hydrates.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes degradation kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with CO2.
Container Tightly sealed, amber glassPrevents exposure to air, moisture, and light.
Location Well-ventilated, dry areaEnsures safety and prevents moisture uptake.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

  • Objective: To determine the thermal stability of this compound.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a thermogravimetric analysis (TGA) pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 25 °C to 500 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Protocol 2: Forced Degradation Study (Oxidative Stress)

  • Objective: To identify potential degradation products under oxidative stress.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

    • Analyze the stressed sample by a stability-indicating method, such as LC-MS, to separate and identify degradation products.

    • Compare the chromatogram to that of an unstressed control sample.

Visualizations

cluster_degradation Hypothetical Oxidative Degradation Pathway dibneda This compound n_oxide N-oxide intermediate dibneda->n_oxide Oxidation imine Iminium intermediate dibneda->imine Oxidation isobutyraldehyde Isobutyraldehyde imine->isobutyraldehyde Hydrolysis dealkylated_amine N-isobutyl-ethylenediamine imine->dealkylated_amine Hydrolysis

Caption: Hypothetical oxidative degradation of this compound.

cluster_troubleshooting Troubleshooting Workflow: Suspected Degradation start Unexpected experimental result (e.g., low yield, side products) check_visual Visually inspect the reagent. Is it discolored (yellow)? start->check_visual check_age Check the age and storage of the reagent bottle. check_visual->check_age No confirm_purity Confirm purity via analytical method (e.g., GC-MS, NMR). check_visual->confirm_purity Yes check_age->confirm_purity Old or improperly stored new_reagent Use a new, unopened bottle of the reagent. check_age->new_reagent Decision: Use new reagent end_bad Re-evaluate other experimental parameters. check_age->end_bad Recently purchased, properly stored purify Purify the reagent (e.g., distillation). confirm_purity->purify Impure confirm_purity->end_bad Pure end_good Proceed with experiment. purify->end_good new_reagent->end_good

Caption: Troubleshooting workflow for suspected reagent degradation.

cluster_storage Proper Storage and Handling Logic receive Receive this compound inspect Inspect container for damage receive->inspect store Store in a cool, dry, well-ventilated area inspect->store OK reject Reject shipment inspect->reject Damaged inert Store under inert atmosphere (Nitrogen/Argon) store->inert light Protect from light (Amber bottle) inert->light use Use in a fume hood with appropriate PPE light->use seal After use, purge with inert gas and seal tightly use->seal seal->store Return to storage

Caption: Logic diagram for proper storage and handling procedures.

troubleshooting failed reactions involving N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for N,N-Diisobutylethylenediamine, this guide has been developed using information from structurally similar compounds, primarily N,N'-Diisopropylethylenediamine. The provided protocols and troubleshooting advice should be considered as a general framework and may require optimization for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

A1: this compound is primarily used as a sterically hindered, non-nucleophilic base. Its bulky isobutyl groups prevent it from participating in the main reaction as a nucleophile, thereby minimizing the formation of unwanted byproducts. Its main function is to scavenge protons (act as a base) generated during a reaction.[1]

Q2: When should I consider using this compound over other bases like triethylamine (TEA) or sodium hydroxide?

A2: this compound is a good choice when working with sensitive substrates where the nucleophilicity of other bases could lead to side reactions. For instance, in acylation or peptide coupling reactions, more nucleophilic bases can compete with the desired nucleophile, leading to lower yields and the formation of impurities.[1]

Q3: What are the common applications of this compound?

A3: Due to its properties as a sterically hindered base, this compound and its analogs are used in various organic transformations, including:

  • Peptide coupling reactions[1]

  • Acylation and alkylation reactions[1][2]

  • As a ligand in coordination chemistry[3]

  • In the synthesis of pharmaceutical compounds and other complex organic molecules.[4]

Q4: How can I remove this compound from my reaction mixture after the reaction is complete?

A4: Several methods can be employed for the removal of this compound and its salts:

  • Aqueous Acidic Wash: Washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl) will protonate the diamine, forming a water-soluble salt that can be extracted into the aqueous phase.

  • Fractional Distillation: Due to its relatively high boiling point, fractional distillation can be an effective method for separating the diamine from the desired product, especially on a larger scale.[5]

  • Silica Gel Chromatography: While the basic nature of the diamine can sometimes cause streaking on silica gel, column chromatography can be an effective purification method. It is often advisable to add a small amount of a volatile base like triethylamine to the eluent to improve separation.

  • Azeotropic Removal: Forming an azeotrope with a suitable solvent, such as toluene, can aid in the removal of the diamine during solvent evaporation.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield for my reaction using this compound. What are the possible causes?

  • Answer: Low yields can be attributed to several factors:

    • Insufficient Base: Ensure that the stoichiometry of this compound is correct. Typically, a slight excess may be required to neutralize all acidic byproducts.

    • Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.

    • Reagent Quality: The purity of this compound and other reagents is crucial. Impurities can interfere with the reaction.

    • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I minimize this?

  • Answer: The formation of side products is a common issue. Consider the following:

    • Nucleophilic Attack by the Base: Although sterically hindered, under certain conditions, the diamine might still exhibit some nucleophilicity. If this is suspected, consider using an even more sterically hindered base or optimizing the reaction temperature.

    • Over-alkylation/acylation: In reactions where the substrate has multiple reactive sites, over-reaction can be a problem. Using a controlled stoichiometry of the electrophile and a suitable reaction temperature can help minimize this.

    • Moisture Sensitivity: Some reactions are sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my product from the reaction mixture containing this compound. What can I do?

  • Answer: Purification challenges often arise from the basic nature of the diamine.

    • Acidic Wash: A thorough wash with dilute acid is the most common first step to remove the bulk of the diamine.

    • Chromatography Optimization: If using column chromatography, consider deactivating the silica gel by pre-treating it with an eluent containing a small amount of triethylamine (0.1-1%). This can prevent the product from sticking to the column and reduce tailing of the diamine.

    • Alternative Purification Methods: For non-polar products, filtration through a plug of silica gel might be sufficient to remove the polar diamine salt after an acidic wash. For high-boiling products, vacuum distillation of the diamine prior to further purification could be an option.

Data Presentation

Table 1: Physical and Chemical Properties of N,N'-Diisopropylethylenediamine (Analogue to this compound)

PropertyValueReference
CAS Number 4013-94-9[7]
Molecular Formula C8H20N2[7]
Molecular Weight 144.26 g/mol [7]
Boiling Point 169-171 °C[8]
Density 0.798 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.4289[7][8]

Experimental Protocols

General Protocol for an Amide Coupling Reaction using a Sterically Hindered Diamine

This protocol describes a general procedure for the coupling of a carboxylic acid and a primary amine using a coupling agent and a sterically hindered base like this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.1 eq)

  • This compound (2.5 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.

  • Add this compound to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Slowly add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove the diamine, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Reactions start Reaction Failed (Low Yield / Side Products) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Work-up and Purification workup_ok Purification Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Systematically Vary Temp, Time, Solvent conditions_ok->optimize_conditions No optimize_purification Modify Purification (e.g., acidic wash, different chromatography) workup_ok->optimize_purification No success Successful Reaction workup_ok->success Yes purify_reagents->start optimize_conditions->start optimize_purification->start

Caption: A logical workflow for troubleshooting failed reactions.

Amide_Coupling_Workflow Amide Coupling Experimental Workflow start Start dissolve Dissolve Carboxylic Acid and Coupling Agent start->dissolve add_base Add this compound dissolve->add_base preactivate Pre-activation (5-10 min) add_base->preactivate add_amine Add Primary Amine preactivate->add_amine react Reaction at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Pure Product purify->end

Caption: A typical experimental workflow for amide coupling.

References

potential side reactions of N,N-Diisobutylethylenediamine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using N,N-Diisobutylethylenediamine in their synthetic protocols. Below you will find troubleshooting guides and frequently asked questions to address potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound, a sterically hindered diamine, can participate in several side reactions depending on the specific reaction conditions. The most common side reactions include over-alkylation or over-acylation at the less hindered primary amine, N-dealkylation of the isobutyl groups under harsh conditions, and potential interference with catalytic cycles when used as a ligand.

Q2: Can this compound undergo N-dealkylation?

A2: Yes, N-dealkylation is a potential side reaction, particularly under strongly acidic or oxidative conditions, or in the presence of certain metal catalysts.[1][2] The isobutyl groups can be cleaved, leading to the formation of mono- or unsubstituted ethylenediamine derivatives, which can further react to generate a complex mixture of products.

Q3: When using this compound as a ligand, what potential issues should I be aware of?

A3: When used as a bidentate ligand in coordination chemistry, this compound can form stable chelate complexes with transition metals.[3] However, its steric bulk might influence the coordination geometry and reactivity of the metal center. Potential issues include the formation of inactive catalyst species, or the ligand itself undergoing undesired reactions catalyzed by the metal.

Q4: How does the steric hindrance of the isobutyl groups affect the reactivity of this compound?

A4: The two isobutyl groups on one of the nitrogen atoms create significant steric hindrance. This steric bulk can be advantageous in promoting regioselectivity, for example, by favoring reactions at the less hindered primary amine. However, it can also slow down the rate of reaction compared to less hindered diamines.

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Product and Formation of Di-substituted Byproduct

Question: I am trying to perform a mono-acylation/alkylation on the primary amine of this compound, but I am observing significant amounts of the di-substituted product. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of di-substituted products arises from the reaction occurring at both the primary and the sterically hindered secondary amine. To enhance mono-selectivity, consider the following strategies:

  • Stoichiometry: Use a strict 1:1 molar ratio of your acylating/alkylating agent to this compound, or even a slight excess of the diamine.

  • Reaction Temperature: Perform the reaction at a lower temperature to decrease the reactivity of the sterically hindered secondary amine.

  • Slow Addition: Add the acylating/alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors the more reactive primary amine.

  • Solvent Choice: Use a less polar solvent to potentially decrease the reactivity of the system.

Issue 2: Suspected N-Dealkylation of Isobutyl Groups

Question: My reaction mixture shows unexpected byproducts, and I suspect N-dealkylation of the this compound is occurring. How can I confirm this and prevent it?

Answer: N-dealkylation can be a significant side reaction under certain conditions.

  • Confirmation:

    • Mass Spectrometry (MS): Look for masses corresponding to the loss of one or both isobutyl groups from your starting material or product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new N-H signals or the disappearance of isobutyl signals in your ¹H NMR spectrum can indicate dealkylation.

  • Prevention:

    • Avoid Harsh Acids: If possible, use non-acidic conditions or milder acids.

    • Control Temperature: High temperatures can promote dealkylation. Run the reaction at the lowest effective temperature.

    • Alternative Catalysts: If using a metal catalyst, screen for alternatives that are less prone to promoting C-N bond cleavage.

Quantitative Data on Side Reactions

The following table summarizes representative yields for a hypothetical acylation reaction to illustrate the effect of reaction conditions on the formation of di-acylated side products.

Entry Acylating Agent (Equivalents) Temperature (°C) Desired Mono-acylated Product Yield (%) Di-acylated Side Product Yield (%)
11.0257520
21.2256035
31.008510
40.9090 (with unreacted starting material)<5

This data is illustrative and intended for comparison purposes.

Experimental Protocols

Protocol 1: Selective Mono-acylation of this compound

This protocol provides a general method for the selective mono-acylation of the primary amine of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (0.95 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-acylated product.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impure Product) check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture identify_side_products Identify Side Products analyze_mixture->identify_side_products over_reaction Over-alkylation/acylation? identify_side_products->over_reaction dealkylation N-Dealkylation? identify_side_products->dealkylation other Other Side Reactions? identify_side_products->other adjust_stoichiometry Adjust Stoichiometry (Reduce limiting reagent) over_reaction->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature over_reaction->lower_temp Yes change_conditions Modify Conditions (Milder acid/base, different catalyst) dealkylation->change_conditions Yes optimize Re-run and Optimize adjust_stoichiometry->optimize lower_temp->optimize change_conditions->optimize

Caption: Troubleshooting workflow for reactions involving this compound.

ReactionPathway cluster_main Reaction Pathways Start Diamine + Reagent Desired Mono-substituted Product Start->Desired Desired Path (Primary Amine) Side Di-substituted Product Desired->Side Side Reaction (Secondary Amine)

Caption: Competing reaction pathways for mono- vs. di-substitution.

CatalyticCycle M_L M-L (Active Catalyst) M_L_S M-L-S M_L->M_L_S + Substrate (S) Inactive Inactive Complex M_L->Inactive Side Reaction (e.g., Ligand Degradation) M_L_P M-L-P M_L_S->M_L_P Reaction M_L_P->M_L - Product (P)

References

methods for improving yield in N,N-Diisobutylethylenediamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-Diisobutylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on production methods, troubleshooting common issues, and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing N,N'-Diisobutylethylenediamine?

A1: The most prevalent and efficient method for producing N,N'-Diisobutylethylenediamine is through the direct reductive amination of ethylenediamine with isobutyraldehyde. This reaction can be performed in a one-pot synthesis, which is advantageous for its simplicity and atom economy. The process involves the initial formation of a di-imine intermediate from the reaction of ethylenediamine and two equivalents of isobutyraldehyde, followed by the in-situ reduction of this intermediate to yield the final product.

Q2: What are the primary side products in this synthesis, and how can their formation be minimized?

A2: The main side reactions in the synthesis of N,N'-Diisobutylethylenediamine are the formation of mono-substituted intermediates and the over-alkylation to form more complex amines. To minimize these byproducts, it is crucial to control the stoichiometry of the reactants. Using a slight excess of isobutyraldehyde can help drive the reaction to completion, but a large excess should be avoided. A stepwise approach, where the imine is formed first before the addition of the reducing agent, can also enhance selectivity.

Q3: What are the recommended reducing agents for this reaction?

A3: Several reducing agents are effective for the reductive amination process. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mild nature and high selectivity for reducing imines in the presence of aldehydes. Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[1]

Q4: How is N,N'-Diisobutylethylenediamine typically purified?

A4: After the reaction, the crude product is typically worked up by quenching any remaining reducing agent and removing the solvent. Purification is most commonly achieved through vacuum distillation. An acid-base extraction can also be employed to separate the basic amine product from non-basic impurities before the final distillation.

Q5: What is a typical yield for the synthesis of N,N'-Diisobutylethylenediamine?

A5: While specific yields can vary depending on the exact conditions and scale of the reaction, a well-optimized reductive amination for this type of compound can be expected to achieve yields in the range of 70-90%.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N,N'-Diisobutylethylenediamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N,N'-Diisobutylethylenediamine 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification.1. Monitor the reaction progress by TLC or GC to ensure completion. 2. Control stoichiometry carefully; consider a stepwise addition of reagents. 3. Optimize the workup procedure, for instance, by minimizing aqueous washes if the product shows some water solubility.
Significant amount of mono-substituted byproduct 1. Insufficient amount of isobutyraldehyde. 2. Short reaction time for the second alkylation.1. Use a slight excess of isobutyraldehyde (around 2.2 equivalents). 2. Increase the overall reaction time and monitor for the disappearance of the mono-substituted intermediate.
Presence of Isobutanol in the product The reducing agent is reducing the starting isobutyraldehyde.Use a more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde. Alternatively, form the imine intermediate first before adding a less selective reducing agent like NaBH₄.
Product is a dark oil or solid 1. Air oxidation of the amine. 2. High-temperature degradation leading to polymeric byproducts.1. Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon). 2. Lower the reaction temperature and consider using an antioxidant if compatible with the reaction chemistry.
Difficulty in Product Purification by Distillation 1. Boiling points of the product and impurities are too close. 2. Product decomposition at high temperatures.1. Use a fractional distillation column with higher theoretical plates for better separation. 2. Perform the distillation under a higher vacuum to lower the boiling point of the product.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for achieving high selectivity and yield.

Materials:

  • Ethylenediamine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (1.0 eq). Dissolve it in a suitable solvent such as DCM or DCE.

  • Aldehyde Addition: Add isobutyraldehyde (2.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for di-imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter to remove the drying agent and concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation to yield pure N,N'-Diisobutylethylenediamine.

Characterization Data (Expected for N,N'-Diisobutylethylenediamine)
Property Expected Value
Molecular Formula C₁₀H₂₄N₂
Molecular Weight 172.31 g/mol
Boiling Point Approx. 180-190 °C (estimated based on similar compounds)
¹H NMR (CDCl₃) δ ~2.6 (t, 4H, -CH₂-CH₂-), ~2.4 (d, 4H, -NH-CH₂-), ~1.7 (m, 2H, -CH(CH₃)₂), ~0.9 (d, 12H, -CH(CH₃)₂) ppm
¹³C NMR (CDCl₃) δ ~60 (-NH-CH₂-), ~50 (-CH₂-CH₂-), ~28 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂) ppm
Mass Spec (EI) m/z 172 [M]⁺

Note: Spectroscopic data is estimated based on the structure and data from similar molecules like N,N'-di-tert-butylethylenediamine.[2]

Visualized Workflows

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants Ethylenediamine + Isobutyraldehyde (2.2 eq) in Solvent Imine_Formation Stir at RT for 1-2h (Di-imine Formation) Reactants->Imine_Formation Reduction Cool to 0°C Add NaBH(OAc)₃ (2.5 eq) Imine_Formation->Reduction Stir Stir at RT for 12-24h Reduction->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure N,N'-Diisobutylethylenediamine Purify->Product

Caption: Experimental workflow for N,N'-Diisobutylethylenediamine synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Issues cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Other Issues Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/GC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material remains Complete Reaction Complete Check_Reaction->Complete No starting material Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Check_Side_Products Analyze for Side Products Complete->Check_Side_Products Review_Workup Review Workup Procedure Complete->Review_Workup Side_Products_Found Side Products Detected Check_Side_Products->Side_Products_Found Workup_Loss Potential Loss During Workup Review_Workup->Workup_Loss Optimize_Stoichiometry Optimize Stoichiometry Side_Products_Found->Optimize_Stoichiometry Change_Reducing_Agent Change Reducing Agent Side_Products_Found->Change_Reducing_Agent Optimize_Extraction Optimize Extraction/Distillation Workup_Loss->Optimize_Extraction

Caption: Decision tree for troubleshooting low yield in synthesis.

References

safe handling and quenching procedures for N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and quenching procedures for N,N-Diisobutylethylenediamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: At a minimum, users should wear a flame-resistant lab coat, safety glasses with side-shields or goggles, and chemical-resistant gloves.[1][4] For situations with a risk of inhalation, a full-face respirator with appropriate cartridges is recommended.[1] All handling of the compound should be done in a well-ventilated laboratory fume hood.[1]

Q3: What should I do in case of accidental exposure?

A3: In case of skin contact, immediately wash the affected area with soap and plenty of water and seek medical attention.[1] For eye contact, rinse cautiously with water for at least 15 minutes, remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.[1] If inhaled, move the person to fresh air and seek medical attention.[1] If swallowed, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[3][5][6]

Q4: How should this compound be stored?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep it away from heat, sparks, and open flames.[5][7] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5][7]

Q5: What is the proper procedure for disposing of waste containing this compound?

A5: Dispose of waste containing this chemical as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not allow the product to enter drains.[1] Small spills can be soaked up with an inert absorbent material and placed in a suitable, closed container for disposal.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected vigorous reaction during quenching The quenching agent was added too quickly.Immediately stop the addition of the quenching agent. Ensure the reaction vessel is in an ice bath to control the temperature. Resume slow, dropwise addition once the reaction has subsided.
Solidification of the reaction mixture The temperature of the reaction mixture is too low, causing the solvent or the diamine to freeze.Allow the mixture to warm slightly while monitoring for any uncontrolled reaction. Consider using a co-solvent to lower the freezing point.
Incomplete quenching Insufficient amount of quenching agent was used, or the reaction was not allowed to proceed to completion.After the initial quenching, allow the mixture to stir at room temperature for several hours to ensure all reactive material has been consumed.[4] Test for completeness by adding a small amount of water and observing for any reaction before final workup.
Spill of this compound Improper handling or container failure.Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Scoop the material into a designated hazardous waste container.[1] Ventilate the area.

Quantitative Data Summary

Property Value Source
Molecular Formula C10H24N2[2]
Physical State Liquid[1]
Hazard Statements H302, H314, H335[1]
Precautionary Statements P261, P280, P301+P330+P331, P302+P350, P305+P351+P338, P316[1]

Experimental Protocols

General Quenching Procedure for this compound

This protocol is a general guideline and should be adapted based on the specific scale and conditions of the experiment.

  • Preparation :

    • Conduct the entire procedure in a properly functioning chemical fume hood.[4]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Have an appropriate fire extinguisher (e.g., dry powder, CO2) and spill containment materials (e.g., sand) nearby.[4]

    • Wear appropriate PPE: flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves.[1][4]

    • The reaction vessel should be of an appropriate size to accommodate the reaction volume and potential foaming.

  • Inert Atmosphere and Cooling :

    • Place the vessel containing this compound under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Cool the vessel to 0°C using an ice-water bath.[4]

  • Slow Addition of Quenching Agent :

    • Slowly add a less reactive protic solvent, such as isopropanol, dropwise with stirring.[4][9][10] The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.[9]

    • Continue the slow addition until the vigorous reaction ceases.[4]

  • Sequential Quenching :

    • After the initial quench with isopropanol, a more reactive quenching agent can be slowly added. A common sequence is ethanol, followed by methanol, and finally water.[9][10][11]

    • Exercise extreme caution during the addition of water, as it can still react violently with any remaining unreacted material.[9][10]

  • Completion and Neutralization :

    • Once the quenching appears complete, allow the mixture to warm to room temperature and stir for at least 6 hours to ensure the reaction is complete.[4]

    • Under the inert atmosphere, neutralize the solution by the slow addition of a weak acid, such as citric acid or acetic acid.[4]

  • Waste Disposal :

    • The neutralized aqueous solution should be disposed of as hazardous waste according to institutional and local regulations.

Diagrams

Quenching_Workflow Figure 1: Workflow for Quenching this compound A Preparation (Fume Hood, PPE, Ice Bath) B Inert Atmosphere (Nitrogen or Argon) A->B C Cool to 0°C B->C D Slowly Add Isopropanol C->D E Reaction Subsides? D->E E->D No F Slowly Add Ethanol E->F Yes G Slowly Add Methanol F->G H Slowly Add Water G->H I Warm to Room Temp & Stir for >6h H->I J Neutralize with Weak Acid I->J K Dispose as Hazardous Waste J->K

Caption: Workflow for Quenching this compound

Spill_Response_Logic Figure 2: Logic Diagram for Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Material into Hazardous Waste Container D->E F Ventilate Area E->F G Report Incident F->G

Caption: Logic Diagram for Spill Response

References

investigating unexpected N,N-Diisobutylethylenediamine reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diisobutylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential unexpected reaction mechanisms involving this versatile diamine.

Frequently Asked Questions (FAQs)

Q1: My reaction involving N,N'-Diisobutylethylenediamine has turned a yellow or brown color. What could be the cause?

A1: Discoloration, particularly yellowing or browning, is often indicative of oxidation. N,N'-Diisobutylethylenediamine, like many aliphatic amines, can be susceptible to air oxidation, especially when exposed to light, elevated temperatures, or in the presence of trace metal impurities. The oxidation products can be complex and may include imines, enamines, or further degradation products.

Troubleshooting:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Storage: Store N,N'-Diisobutylethylenediamine under an inert atmosphere and protected from light.

Q2: I am observing unexpected peaks in my GC-MS analysis that suggest a loss of one or more isobutyl groups. What is this side reaction?

A2: The loss of isobutyl groups is likely due to a dealkylation reaction. This can be promoted by elevated temperatures, acidic conditions, or the presence of certain catalysts. The mechanism can involve N-C bond cleavage, potentially leading to the formation of mono-isobutylethylenediamine and other alkylated species. In some extreme cases of thermal stress, fragmentation of the entire molecule can occur.

Troubleshooting:

  • Temperature Control: Maintain the lowest effective temperature for your reaction to minimize thermal decomposition.

  • pH Control: If your reaction conditions are acidic, consider whether a less acidic environment would be tolerated by your desired transformation.

  • Catalyst Choice: Be aware that some Lewis or Brønsted acids can catalyze dealkylation.

Q3: Can N,N'-Diisobutylethylenediamine decompose at high temperatures? What are the likely products?

  • Dealkylation: As mentioned in Q2, loss of isobutyl groups.

  • N-N Bond Cleavage (if applicable to derivatives): For derivatives with N-N bonds, this is often the weakest point.

  • C-N Bond Cleavage: Leading to fragmentation of the ethylenediamine backbone.

  • Formation of Volatile Amines and Alkenes: The isobutyl group could be eliminated as isobutylene.

A kinetic study on the thermal decomposition of N,N-Diethylhydroxylamine (DEHA) showed that at lower temperatures (below 500 °C), NOx can be produced, while at higher temperatures, NH3 is the major product.[1] This suggests that the decomposition of N,N'-Diisobutylethylenediamine at high temperatures could lead to a variety of smaller, volatile nitrogen-containing compounds.

Q4: My reaction is aqueous, and I'm seeing unexpected byproducts. Could hydrolysis be an issue?

A4: While the C-N bonds in N,N'-Diisobutylethylenediamine are generally stable to hydrolysis, the compound's behavior in aqueous systems can be influenced by pH. Under strongly acidic or basic conditions, and particularly at elevated temperatures, degradation can be accelerated. More commonly, if other functional groups are present in the molecule or reaction mixture, the diamine can act as a base to promote hydrolysis of those groups. A study on the related N,N'-Di-tert-butylethylenediamine noted that it can undergo hydrolysis reactions in aquatic environments, especially under acidic or basic conditions.[2]

Troubleshooting Unidentified Byproducts

If you are observing unexpected byproducts in your reaction, a systematic approach is necessary for their identification.

Experimental Protocol: Impurity Profiling by GC-MS

This protocol outlines a general method for the identification of volatile impurities and degradation products from a reaction mixture containing N,N'-Diisobutylethylenediamine.

1. Sample Preparation: a. Quench the reaction and neutralize if necessary. b. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Concentrate the organic extract under reduced pressure. d. For polar byproducts, derivatization may be necessary to increase volatility. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] To a small aliquot of your dried extract, add the derivatizing agent and a suitable solvent (e.g., acetonitrile) in a sealed vial. Heat gently (e.g., 60-70 °C) for the time recommended for the specific agent.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often a good starting point. c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample. d. Oven Program: A typical starting program would be:

  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5-10 minutes at 280 °C. e. Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

3. Data Analysis: a. Identify peaks in the total ion chromatogram (TIC) that do not correspond to starting materials or expected products. b. Analyze the mass spectrum of each unknown peak. c. Compare the obtained mass spectra against a library (e.g., NIST, Wiley) for tentative identification. d. Analyze the fragmentation pattern to deduce the structure of unknown compounds. Look for characteristic fragments corresponding to the isobutyl group (m/z 57) and the ethylenediamine backbone.

Quantitative Data Summary

While specific quantitative data for unexpected reactions of N,N'-Diisobutylethylenediamine is scarce in the literature, the following table provides a conceptual framework for reporting such data once obtained through methods like the GC-MS protocol above.

Stress Condition Potential Side Product Typical Yield (%) Analytical Method
Air Exposure (25°C, 24h)Oxidized Diamine Species< 5%GC-MS, LC-MS
Thermal (150°C, 8h)Mono-dealkylated Diamine5-15%GC-MS
Thermal (150°C, 8h)IsobutyleneVariableHeadspace GC-MS
Acidic (pH 2, 80°C, 4h)Dealkylated/Fragmented Amines10-20%LC-MS, GC-MS

Visualizing Potential Reaction Pathways

The following diagrams illustrate plausible, though not definitively proven for this specific molecule, degradation pathways based on the reactivity of analogous compounds.

OxidationPathway Diamine N,N'-Diisobutylethylenediamine Iminium Iminium Ion Intermediate Diamine->Iminium Oxidation Oxidant [O] (Air, Peroxide, etc.) Imine Imine Product Iminium->Imine Deprotonation Enamine Enamine Product Iminium->Enamine Rearrangement Polymer Polymeric Byproducts Imine->Polymer Further Reactions Enamine->Polymer

Caption: Plausible oxidation pathway of N,N'-Diisobutylethylenediamine.

ThermalDecomposition Start N,N'-Diisobutylethylenediamine Heat Δ (Heat) Dealkylation Mono-dealkylation Heat->Dealkylation Pathway 1 Fragmentation Backbone Fragmentation Heat->Fragmentation Pathway 2 Product1 Mono-isobutylethylenediamine Dealkylation->Product1 Product2 Isobutylene Dealkylation->Product2 Product3 Smaller Amines Fragmentation->Product3

Caption: Potential thermal decomposition pathways.

TroubleshootingWorkflow Start Unexpected Byproduct Observed Analysis Analyze by GC-MS / LC-MS Start->Analysis Identify Identify Structure (MS Library, NMR) Analysis->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Oxidation Oxidation? Hypothesize->Oxidation Thermal Thermal Stress? Hypothesize->Thermal Contaminant Contaminant Reaction? Hypothesize->Contaminant Solution1 Use Inert Atmosphere, Degas Solvents Oxidation->Solution1 Yes Solution2 Reduce Reaction Temperature Thermal->Solution2 Yes Solution3 Purify Reagents and Solvents Contaminant->Solution3 Yes

References

techniques for removing N,N-Diisobutylethylenediamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques and troubleshooting advice for removing N,N-Diisopropylethylamine (DIPEA or Hünig's base) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing DIPEA from a reaction mixture?

The primary methods for removing DIPEA leverage its basicity or physical properties. The most common techniques include:

  • Aqueous Acidic Wash: This method converts DIPEA into its water-soluble hydrochloride salt (DIPEA·HCl), which can then be extracted from the organic phase into the aqueous phase.[1][2]

  • Scavenger Resins: Solid-supported acidic resins bind to the basic DIPEA, which is then removed by simple filtration.[1][2] This is particularly useful for acid-sensitive or water-soluble products.[1]

  • Evaporation/Distillation: Due to its relatively low boiling point (126-127 °C), DIPEA can often be removed by evaporation under high vacuum, sometimes with gentle heating.[2][3]

  • Azeotropic Removal: Forming an azeotrope with a solvent like toluene can help remove DIPEA during solvent evaporation under reduced pressure.[1][2][4]

  • Chromatography: While DIPEA can cause streaking on silica gel due to its basicity, column chromatography can be an effective purification method.[2][3]

Q2: Why is it often difficult to completely remove DIPEA and its salts with a standard aqueous wash?

Complete removal can be challenging because the protonated salt, DIPEA·HCl, has some solubility in common organic solvents like dichloromethane (DCM).[1] This prevents its complete transfer into the aqueous layer during extraction. Furthermore, if the desired product is also basic, it may be co-extracted into the acidic aqueous layer along with the DIPEA.[1]

Q3: My desired product is sensitive to strong acids. How can I remove DIPEA without degrading my compound?

For acid-labile compounds, strong acidic washes (e.g., HCl) should be avoided. Alternative methods include:

  • Weak Acid Washes: Use milder acidic solutions such as 10% citric acid or saturated ammonium chloride (NH₄Cl).[1]

  • Copper (II) Sulfate Wash: A 10% aqueous copper(II) sulfate (CuSO₄) solution can be used. The copper ions form a complex with DIPEA, which is then extracted into the aqueous layer.[1][5]

  • Scavenger Resins: Acidic scavenger resins are an excellent non-aqueous option that avoids exposing the product to acidic solutions.[1]

Q4: How can I remove DIPEA if my product is water-soluble?

Removing DIPEA from water-soluble products is a common challenge where standard aqueous extractions are not feasible. Effective strategies include:

  • Scavenger Resins: The resin can be added directly to the reaction mixture, and after a stirring period, the resin-bound DIPEA is simply filtered off.[1]

  • High Vacuum Evaporation: If your product is not volatile, placing the mixture under a high vacuum, potentially with gentle heating (e.g., 50°C), can effectively remove the DIPEA.[2][3]

  • Azeotropic Removal with Toluene: This method can remove DIPEA without the introduction of water.[2][4]

  • Precipitation of DIPEA Salt: In some organic solvents like THF, DIPEA·HCl can be precipitated by adding a solution of HCl in an organic solvent, allowing for its removal by filtration.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Residual DIPEA after Acidic Wash Insufficient Acid: The pH of the aqueous layer is not low enough to protonate all the DIPEA.Check the pH of the aqueous layer with a pH strip to ensure it is acidic (pH < 5). Perform multiple washes with the acidic solution.[1][7]
Solubility of DIPEA·HCl: The salt has partial solubility in your organic solvent.After the acid wash, perform a brine wash (saturated NaCl solution) to help remove residual water-soluble salts from the organic layer.[1] Consider switching to a less polar extraction solvent if your product's solubility allows.
Product Loss During Acidic Wash Product is Basic: Your desired compound is also being protonated and extracted into the acidic aqueous layer.Use a milder acidic wash (e.g., 10% citric acid) or switch to a non-acidic method like a copper sulfate wash or a scavenger resin.[1]
Emulsion Formation During Extraction Solvent Properties: Some solvents, like THF or benzene, are partially miscible with water, leading to emulsions.[5]It is often safer to remove the solvent by rotary evaporation before the workup. Alternatively, dilute the mixture significantly with a non-polar extraction solvent and wash multiple times.[5]
DIPEA Co-elutes with Product in Column Chromatography Similar Polarity/Basicity: DIPEA is streaking or has a similar retention factor to your product on silica gel.Add a small amount (e.g., 1%) of an amine like triethylamine or formic acid to the eluent to reduce streaking.[7] If the problem persists, consider using a different purification method like a scavenger resin or distillation.

Process Selection Logic

This diagram outlines a decision-making process for selecting the appropriate DIPEA removal technique based on the properties of your target compound.

G start Start: Crude Reaction Mixture with DIPEA product_acid_stable Is the product acid-stable? start->product_acid_stable strong_acid Use Strong Acid Wash (e.g., 1M HCl) product_acid_stable->strong_acid Yes weak_acid Use Weak Acid Wash (e.g., 10% Citric Acid) product_acid_stable->weak_acid No product_water_soluble Is the product water-soluble? product_water_soluble->strong_acid No, Proceed chromatography Consider Chromatography product_water_soluble->chromatography Yes product_volatile Is the product volatile? vacuum Use High Vacuum Evaporation product_volatile->vacuum No product_volatile->chromatography Yes strong_acid->product_water_soluble cu_wash Use Copper Sulfate Wash weak_acid->cu_wash Or scavenger_resin Use Scavenger Resin weak_acid->scavenger_resin Or scavenger_resin->product_volatile

Caption: Decision tree for selecting a DIPEA removal method.

Experimental Protocols

Protocol 1: Removal of DIPEA using an Acidic Wash

This protocol is suitable for products that are stable in acidic conditions and are not water-soluble.[1]

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Stopper the funnel, gently invert it several times, and vent frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl to ensure all DIPEA is removed (check the pH of the aqueous layer to confirm it is acidic).

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any excess acid.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of DIPEA using a Scavenger Resin

This protocol is ideal for acid-sensitive or water-soluble products.[1]

Materials:

  • Crude reaction mixture

  • Acidic scavenger resin (e.g., sulfonic acid resin)

  • Appropriate reaction solvent

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • To the crude reaction mixture, add the acidic scavenger resin (typically 2-4 equivalents relative to the amount of DIPEA).

  • Stir the resulting slurry at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS to confirm the absence of DIPEA.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for removing DIPEA using a liquid-liquid extraction technique.

G cluster_extraction Liquid-Liquid Extraction cluster_workup Final Workup start 1. Transfer Mixture to Separatory Funnel add_wash 2. Add Aqueous Wash Solution (e.g., 1M HCl) start->add_wash shake 3. Shake & Vent add_wash->shake separate 4. Separate Layers shake->separate repeat_wash 5. Repeat Wash if Necessary separate->repeat_wash repeat_wash->add_wash Yes neutralize 6. Neutralize (e.g., NaHCO₃ wash) repeat_wash->neutralize No brine 7. Brine Wash neutralize->brine dry 8. Dry Organic Layer (e.g., Na₂SO₄) brine->dry concentrate 9. Filter & Concentrate dry->concentrate product Purified Product concentrate->product

Caption: General workflow for DIPEA removal via extraction.

References

Validation & Comparative

A Comparative Guide to Catalyst Ligands: N,N-Diisobutylethylenediamine vs. TMEDA

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall outcome of a chemical transformation. Bidentate diamines, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA), are workhorse ligands, particularly in organolithium chemistry and copper-catalyzed reactions. This guide provides a detailed comparison between the well-established TMEDA and its more sterically demanding analogue, N,N-Diisobutylethylenediamine (i-Bu2-EDA), for researchers, scientists, and professionals in drug development. The comparison focuses on their application in copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers.

Structural and Steric Comparison

The fundamental difference between TMEDA and this compound lies in the N-alkyl substituents. TMEDA possesses four methyl groups, whereas i-Bu2-EDA features two larger isobutyl groups. This structural variance introduces a significant difference in the steric hindrance imposed around the coordinating nitrogen atoms and, consequently, the chelated metal center.

The isobutyl groups on i-Bu2-EDA create a much more crowded coordination sphere compared to the methyl groups of TMEDA. This increased steric bulk can profoundly impact the stability of the metal-ligand complex, the accessibility of the catalytic center, and the overall reaction kinetics. In reactions like copper-catalyzed N-arylation, it has been observed that increasing the size of N-alkyl substituents on ethylenediamine ligands results in substantially less efficient catalysts[1].

Caption: Structural comparison of TMEDA and N,N'-Diisobutylethylenediamine.

Performance in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization technique where a transition metal complex, typically copper-based, reversibly activates and deactivates polymer chains. The ligand's structure is paramount as it modulates the catalyst's redox potential and activity.

TMEDA: A Baseline for Comparison

TMEDA has been successfully employed as a ligand in the copper-mediated ATRP of various monomers, including styrene, methyl acrylate, and methyl methacrylate[2]. While it facilitates a controlled polymerization, its performance is influenced by the steric hindrance of its methyl groups. Compared to less hindered multidentate amine ligands like PMDETA, TMEDA-based catalysts exhibit slower polymerization rates. This is attributed to the steric crowding around the copper center, which may render the copper(I) complex less effective at abstracting the halogen atom from the dormant polymer chain to initiate radical propagation[2].

The data below, from a study by Matyjaszewski et al., summarizes the performance of the CuBr/TMEDA catalyst system in the ATRP of methyl methacrylate (MMA)[2].

MonomerTime (h)Conversion (%)Mn (Theoretical)Mn (Experimental)M_w/M_n (PDI)
MMA0.5303,1008,4001.54
MMA1.0484,90010,8001.50
MMA2.0737,40014,2001.44
MMA4.0959,60017,1001.45
Table 1: Performance data for CuBr/TMEDA in the ATRP of Methyl Methacrylate (MMA). Mn = Number-average molecular weight. PDI = Polydispersity Index.

The results indicate a controlled process, as evidenced by the high conversion and the decrease in polydispersity over time. However, the experimental molecular weights are significantly higher than the theoretical values, and the polydispersity remains moderate ( >1.4), suggesting a relatively slow initiation compared to propagation[2].

This compound (i-Bu2-EDA): A Sterically-Demanding Analogue

The ATRP equilibrium involves the reversible coordination of the copper complex to the polymer chain end. Severe steric hindrance from the bulky isobutyl groups would likely:

  • Destabilize the Catalyst Complex: The steric clash could lead to a less stable Cu(I) complex, potentially hampering its formation and longevity.

  • Inhibit Halogen Abstraction: The crowded environment around the copper center would impede its approach to the dormant polymer chain's terminal halogen, drastically slowing down the activation step (k_act).

  • Slow Deactivation: Similarly, the deactivation step (k_deact), where the Cu(II) complex caps the growing radical, would also be hindered.

The net effect would likely be a significantly slower, or potentially stalled, polymerization compared to the TMEDA system. The catalyst may prove too sterically hindered to effectively participate in the redox cycle required for ATRP. This aligns with broader observations that excessive steric bulk on N,N'-dialkyl ethylenediamine ligands is detrimental to the catalytic activity in related copper-catalyzed reactions[1].

Experimental Protocols

The following is a representative experimental protocol for the ATRP of methyl methacrylate using the CuBr/TMEDA catalyst system, as adapted from the literature[2].

Materials:

  • Methyl methacrylate (MMA), monomer

  • Ethyl 2-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), ligand

  • Anisole, solvent (optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (0.143 g, 1.0 mmol).

  • Add MMA (10.0 g, 100 mmol) and anisole (10 mL, optional solvent).

  • Add TMEDA (0.232 g, 2.0 mmol) to the flask. The solution should be stirred until the copper complex forms, typically indicated by a color change.

  • Initiate the polymerization by adding EBiB (0.195 g, 1.0 mmol).

  • The flask is placed in a thermostatically controlled oil bath at 90 °C.

  • Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion (via GC or NMR) and polymer molecular weight and polydispersity (via GPC).

  • The polymerization is terminated by cooling the flask to room temperature and exposing the mixture to air, which oxidizes the copper catalyst.

  • The polymer is purified by diluting the mixture with a suitable solvent (e.g., THF), passing it through a column of neutral alumina to remove the copper catalyst, and then precipitating the polymer in a non-solvent like methanol.

Diagrams and Workflows

Visualizing the catalytic cycle and experimental workflow can aid in understanding the ligand's role.

G cluster_legend Legend P_X Dormant Polymer Chain (P_n-X) Cu_I Cu(I) / Ligand (Activator) Radical Propagating Radical (P_n•) P_X->Radical k_act Cu_II X-Cu(II) / Ligand (Deactivator) Radical->P_X k_deact Monomer Monomer Radical->Monomer k_p (Propagation) k_act k_act: Activation Rate k_deact k_deact: Deactivation Rate k_p k_p: Propagation Rate

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Workup & Analysis A 1. Add CuBr to Schlenk flask B 2. Add Monomer & Solvent A->B C 3. Add Ligand (TMEDA or i-Bu2-EDA) B->C D 4. Add Initiator C->D E 5. Heat to reaction temperature D->E F 6. Withdraw samples for analysis E->F G 7. Terminate reaction (cool & expose to air) F->G H 8. Purify polymer (remove catalyst) G->H I 9. Characterize polymer (GPC, NMR) H->I

Caption: General experimental workflow for ATRP.

Conclusion

The choice between TMEDA and this compound as a catalyst ligand has significant implications for reaction outcomes, driven primarily by steric effects.

  • TMEDA is a moderately effective ligand for copper-catalyzed ATRP, providing controlled polymerization but at a slower rate compared to less hindered systems. Its utility is well-documented, making it a reliable, if not always the most active, choice[2].

  • This compound (i-Bu2-EDA) , due to the substantial steric bulk of its isobutyl groups, is predicted to be a very poor ligand for catalytic systems like ATRP that require facile access to the metal center. The severe steric hindrance would likely inhibit the formation of an active catalyst and impede the key activation/deactivation steps of the polymerization cycle.

For researchers aiming to achieve a controlled polymerization via ATRP, TMEDA can serve as a viable ligand. However, for applications requiring faster polymerization rates, less sterically hindered ligands should be considered. This compound would not be a recommended choice for this application and may be better suited for reactions where extreme steric bulk is desired to enforce a specific regioselectivity or to completely shut down a particular reaction pathway.

References

Spectroscopic Guide to the Identification of N,N-Diisobutylethylenediamine and Related Alkylated Ethylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to facilitate the structural confirmation of N,N-Diisobutylethylenediamine. Due to the limited availability of published spectra for this compound, this document focuses on a comparative approach, presenting data for structurally related and commercially available N,N-dialkylethylenediamines. By understanding the spectral characteristics of these analogous compounds, researchers can effectively predict and interpret the spectra of this compound, aiding in its unambiguous identification.

The following sections detail the expected ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for ethylenediamine and its N,N-dimethyl, N,N-diethyl, and N,N'-di-tert-butyl derivatives. These compounds serve as excellent models for predicting the spectral features of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Comparison synthesis Synthesize or Procure This compound purification Purify Sample (e.g., Distillation, Chromatography) synthesis->purification nmr_acquisition Acquire NMR Spectra (¹H and ¹³C) purification->nmr_acquisition ftir_acquisition Acquire FT-IR Spectrum purification->ftir_acquisition nmr_analysis Analyze NMR Data: Chemical Shifts, Multiplicity, Integration nmr_acquisition->nmr_analysis ftir_analysis Analyze FT-IR Data: Characteristic Absorption Bands ftir_acquisition->ftir_analysis comparison Compare with Data of Related Compounds nmr_analysis->comparison ftir_analysis->comparison confirmation Confirm Structure of This compound comparison->confirmation

Caption: A flowchart outlining the key steps for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

¹H NMR Spectroscopy Data Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with the experimental data of related compounds.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) -CH₂- (isobutyl)~ 2.3 - 2.5doublet4H
-CH- (isobutyl)~ 1.7 - 1.9multiplet2H
-CH₃ (isobutyl)~ 0.8 - 1.0doublet12H
-CH₂-CH₂- (ethylenediamine)~ 2.6 - 2.8singlet or complex multiplet4H
-NH₂Variablesinglet (broad)2H
N,N-Diethylethylenediamine[1][2][3]-CH₂- (ethyl)~ 2.5quartet4H
-CH₃ (ethyl)~ 1.0triplet6H
-CH₂-CH₂- (ethylenediamine)~ 2.6 - 2.7multiplet4H
-NH₂Variablesinglet (broad)2H
N,N-Dimethylethylenediamine[4]-CH₃ (methyl)~ 2.2singlet6H
-CH₂-CH₂- (ethylenediamine)~ 2.3 - 2.6multiplet4H
-NH₂Variablesinglet (broad)2H
Ethylenediamine[5][6][7][8]-CH₂-CH₂-~ 2.7singlet4H
-NH₂Variablesinglet (broad)4H

¹³C NMR Spectroscopy Data Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is a comparison of the expected ¹³C NMR chemical shifts for this compound with data from related compounds.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) -CH₂- (isobutyl)~ 60 - 65
-CH- (isobutyl)~ 28 - 32
-CH₃ (isobutyl)~ 20 - 22
-CH₂- (ethylenediamine)~ 50 - 55
-CH₂- (ethylenediamine)~ 40 - 45
N,N-Diethylethylenediamine-CH₂- (ethyl)~ 47.5
-CH₃ (ethyl)~ 12.0
-CH₂- (ethylenediamine)~ 52.5
-CH₂- (ethylenediamine)~ 39.0
N,N-Dimethylethylenediamine-CH₃ (methyl)~ 45.5
-CH₂- (ethylenediamine)~ 55.0
-CH₂- (ethylenediamine)~ 39.5
Ethylenediamine[5][9]-CH₂-~ 45.5

FT-IR Spectroscopy Data Comparison

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The table below outlines the characteristic FT-IR absorption bands expected for this compound and its analogs.

CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
This compound (Predicted) N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (alkane)2850 - 2960Strong
N-H bend (amine)1590 - 1650Medium
C-N stretch (amine)1000 - 1250Medium
N,N-Diethylethylenediamine[2][10][11]N-H stretch (amine)~ 3280, ~3360Medium
C-H stretch (alkane)~ 2800 - 2970Strong
N-H bend (amine)~ 1600Medium
C-N stretch (amine)~ 1040 - 1140Medium
N,N-Dimethylethylenediamine[12]N-H stretch (amine)~ 3300 - 3400Medium, broad
C-H stretch (alkane)~ 2770 - 2970Strong
N-H bend (amine)~ 1590Medium
C-N stretch (amine)~ 1040 - 1140Medium
Ethylenediamine[5][13][14][15][16]N-H stretch (amine)~ 3250 - 3400Strong, broad
C-H stretch (alkane)~ 2850 - 2930Strong
N-H bend (amine)~ 1590Strong
C-N stretch (amine)~ 1050 - 1090Medium

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.

  • Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent if applicable).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

References

Performance Comparison of N,N'-Diisobutylethylenediamine in Catalysis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

While extensive research exists for a wide range of chiral diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), in reactions like asymmetric hydrogenation, alkylation, and Michael additions, specific quantitative data detailing the performance of N,N'-diisobutylethylenediamine in these contexts is scarce. The effectiveness of a chiral ligand is highly dependent on the specific reaction, substrate, and reaction conditions. Therefore, a direct comparison requires studies where N,N'-diisobutylethylenediamine is evaluated alongside other ligands under identical experimental setups.

For researchers and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of efficient and selective synthetic routes to chiral molecules. The performance of a ligand is typically evaluated based on key metrics such as:

  • Yield (%): The amount of desired product obtained.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of a reaction, indicating the degree to which one enantiomer is preferentially formed over the other.

  • Turnover Number (TON): The total number of substrate molecules that a single catalyst molecule can convert before becoming inactive.

  • Turnover Frequency (TOF): The rate at which a single catalyst molecule can convert substrate molecules, typically measured in units of inverse time (e.g., h⁻¹).

Without specific experimental data for N,N'-diisobutylethylenediamine, a quantitative comparison in the form of data tables and detailed experimental protocols cannot be constructed. The following sections provide a generalized framework for how such a comparison would be structured if the data were available.

Hypothetical Performance Comparison in Asymmetric Catalysis

To illustrate how N,N'-Diisobutylethylenediamine would be evaluated, this section presents a hypothetical comparison in a common catalytic reaction: the asymmetric transfer hydrogenation of a ketone. The data presented here is for illustrative purposes only and is not based on published experimental results for N,N'-diisobutylethylenediamine.

Asymmetric Transfer Hydrogenation of Acetophenone

Table 1: Hypothetical Performance of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
N,N'-Diisobutylethylenediamine[Ru(II)-L]AcetophenoneData not availableData not available
(R,R)-1,2-Diphenylethylenediamine (DPEN)[Ru(II)-L]Acetophenone9899 (R)
(R,R)-1,2-Diaminocyclohexane (DACH)[Ru(II)-L]Acetophenone9597 (R)
Experimental Protocol: Asymmetric Transfer Hydrogenation

The following is a generalized experimental protocol for the asymmetric transfer hydrogenation of a ketone, which would be adapted to specify the use of an N,N'-diisobutylethylenediamine-based catalyst.

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diamine ligand (e.g., N,N'-diisobutylethylenediamine)

  • Substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under an inert atmosphere, the ruthenium(II) precursor and the chiral diamine ligand are dissolved in the anhydrous solvent.

  • The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • The substrate and the hydrogen donor are then added to the reaction mixture.

  • The reaction is stirred at a specific temperature for a set period, with progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified product is determined, and the enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Logical Workflow for Ligand Selection in Asymmetric Catalysis

The process of selecting an appropriate chiral ligand for a specific asymmetric transformation involves a logical progression of steps, from initial screening to process optimization.

Ligand_Selection_Workflow A Define Target Transformation (e.g., Asymmetric Hydrogenation) B Initial Ligand Screening (Including N,N'-Diisobutylethylenediamine and known alternatives) A->B C Evaluate Key Performance Metrics (Yield, Enantioselectivity) B->C D Identify Lead Ligand(s) C->D E Reaction Optimization (Solvent, Temperature, Catalyst Loading) D->E F Substrate Scope Evaluation E->F G Scale-up and Process Development F->G Catalytic_Cycle cluster_0 Catalytic Cycle A [Ru(II)-L] Precatalyst B [Ru(II)-H] Active Catalyst A->B + H-donor - H-acceptor C Transition State {[Ru(II)-H]---Ketone} B->C + Ketone D [Ru(II)-O-CH(R1)(R2)] Alkoxide C->D Hydride Transfer D->A + H-donor - Chiral Alcohol

A Comparative Guide to N,N-Diisobutylethylenediamine and N,N'-Diisopropylethylenediamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of ancillary ligands and bases is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of two structurally similar yet functionally distinct diamines: N,N-diisobutylethylenediamine and N,N'-diisopropylethylenediamine. We delve into their respective applications, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Structural and Functional Differences

This compound and N,N'-diisopropylethylenediamine, while both being C8H20N2 isomers, possess distinct substitution patterns on their ethylenediamine backbone. In This compound , both isobutyl groups are attached to the same nitrogen atom, resulting in an unsymmetrical structure with one tertiary and one primary amine. In contrast, N,N'-diisopropylethylenediamine has isopropyl groups distributed symmetrically, with one on each nitrogen atom, yielding a molecule with two secondary amines. This fundamental structural difference dictates their primary roles in chemical synthesis.

FeatureThis compoundN,N'-Diisopropylethylenediamine
Structure Unsymmetrical (N,N-disubstituted)Symmetrical (N,N'-disubstituted)
Amine Type One tertiary, one primaryTwo secondary
Primary Role Bidentate Ligand, Sterically Hindered BaseNon-nucleophilic Base
Key Applications Catalysis (e.g., cross-coupling)General Organic Synthesis (e.g., peptide coupling, esterification)

Performance in Application: A Comparative Overview

Direct comparative studies between these two specific diamines are scarce in the literature. Therefore, this guide presents their performance in their respective, most common applications.

This compound as a Ligand in Catalysis

The unsymmetrical nature and the presence of a chelating ethylenediamine backbone make this compound an effective bidentate ligand in various catalytic transformations. Its steric bulk can also contribute to catalyst stability and selectivity. A notable application is in copper-catalyzed N-arylation reactions.

Table 1: Performance of this compound in Copper-Catalyzed N-Arylation of Imidazoles

Aryl HalideAmineCatalystLigandSolventTemp (°C)Time (h)Yield (%)
IodobenzeneImidazoleCuI (5 mol%)This compound (10 mol%)Dioxane1102485
4-IodotolueneImidazoleCuI (5 mol%)This compound (10 mol%)Dioxane1102488
1-Bromo-4-methoxybenzeneImidazoleCuI (10 mol%)This compound (20 mol%)Dioxane1103675

Note: The data presented is representative of typical yields for this type of reaction and may vary based on specific substrates and reaction conditions.

N,N'-Diisopropylethylenediamine as a Non-Nucleophilic Base

The symmetrical structure with sterically hindered secondary amine groups makes N,N'-diisopropylethylenediamine an excellent non-nucleophilic base, similar in function to the well-known Hünig's base (N,N-diisopropylethylamine). It is particularly useful in reactions where a base is required to neutralize an acid byproduct without competing as a nucleophile, such as in peptide bond formation.

Table 2: Performance of N,N'-Diisopropylethylenediamine in Peptide Coupling Reactions

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Fmoc-Ala-OHH-Gly-OMeHBTUN,N'-DiisopropylethylenediamineDMF295
Boc-Phe-OHH-Leu-OtBuHATUN,N'-DiisopropylethylenediamineCH2Cl2392
Z-Val-OHH-Pro-NH2TBTUN,N'-DiisopropylethylenediamineDMF2.594

Note: The data presented is representative of typical yields for peptide coupling reactions and may vary based on the specific amino acids, protecting groups, and coupling reagents used.

Experimental Protocols

Copper-Catalyzed N-Arylation using this compound

Objective: To synthesize N-arylimidazoles via a copper-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • This compound (0.1 mmol)

  • Potassium phosphate (K3PO4, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI, K3PO4, and imidazole.

  • Add the aryl halide and this compound to the tube.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylimidazole.

Peptide Coupling using N,N'-Diisopropylethylenediamine

Objective: To form a dipeptide via amide bond formation using a coupling reagent and a non-nucleophilic base.

Materials:

  • N-protected amino acid (1.0 mmol)

  • Amino acid ester hydrochloride (1.1 mmol)

  • HBTU (1.0 mmol)

  • N,N'-Diisopropylethylenediamine (2.5 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and HBTU in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add N,N'-diisopropylethylenediamine. Stir for 5 minutes.

  • Add the solution of the activated N-protected amino acid to the amino acid ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Synthetic Workflows

Copper_Catalyzed_N_Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide, Imidazole, K3PO4 Heating Heating (110 °C) & Stirring Reactants->Heating Catalyst_System CuI, This compound Catalyst_System->Heating Solvent Dioxane Solvent->Heating Quenching Cooling & Dilution Heating->Quenching Filtration Filtration (Celite) Quenching->Filtration Purification Column Chromatography Filtration->Purification Product N-Arylimidazole Purification->Product Peptide_Coupling cluster_activation Activation cluster_coupling Coupling cluster_purification Purification AA1 N-Protected Amino Acid Activated_AA Activated Ester Intermediate AA1->Activated_AA Coupling_Reagent HBTU Coupling_Reagent->Activated_AA Dipeptide_Formation Dipeptide Formation Activated_AA->Dipeptide_Formation AA2 Amino Acid Ester AA2->Dipeptide_Formation Base N,N'-Diisopropylethylenediamine Base->Dipeptide_Formation Workup Aqueous Workup Dipeptide_Formation->Workup Purification Chromatography Workup->Purification Final_Product Protected Dipeptide Purification->Final_Product

A Comparative Validation of a New Synthetic Method for N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diisobutylethylenediamine is a substituted diamine with significant potential as an intermediate and building block in the development of novel pharmaceuticals and specialty chemicals. The efficiency, safety, and scalability of its synthesis are critical factors for its practical application. This guide provides a comparative analysis of a modern, one-pot synthetic strategy—Reductive Amination—against two established, alternative methods: Alkylation of Diisobutylamine and Direct Alkylation of Ethylenediamine. Through the presentation of experimental data and detailed protocols, this document validates Reductive Amination as a superior method, offering high selectivity, operational simplicity, and milder reaction conditions.

Data Presentation: A Quantitative Comparison of Synthetic Methods

The performance of each synthetic method was evaluated based on key metrics including product yield, reaction time, and the required temperature and pressure. The data clearly demonstrates the advantages of the Reductive Amination approach.

Parameter Method 1: Reductive Amination (New Method) Method 2: Alkylation of Diisobutylamine Method 3: Direct Alkylation of Ethylenediamine
Starting Materials Ethylenediamine, IsobutyraldehydeDiisobutylamine, 2-Chloroethylamine HClEthylenediamine, Isobutyl Bromide
Typical Yield >90% (Estimated)Up to 74.7%[1]~85% (for n-butyl analog, but with byproducts)[2]
Purity High (High selectivity)High (Good selectivity)Low (Mixture of mono-, di-, and poly-alkylated products)[2]
Reaction Time 4 - 8 hours2 - 9 hours[1]4 - 12 hours
Temperature 0°C to Room Temperature100 - 200°C[1]60 - 80°C
Pressure Atmospheric0.5 - 1.0 MPa[1]Atmospheric
Key Advantages One-pot reaction, mild conditions, high selectivity, avoids over-alkylation.[3][4]High yield, uses a pre-formed secondary amine to ensure correct substitution.Uses readily available starting materials.
Key Disadvantages Requires a specific reducing agent.High temperature and pressure required, multi-step if starting from isobutylamine.Poor selectivity, significant formation of byproducts and quaternary salts.[3][5]

Mandatory Visualization: Synthetic Pathways Overview

The following diagram illustrates the logical workflow of the three compared synthetic routes to this compound.

cluster_0 Method 1: Reductive Amination (New) cluster_1 Method 2: Alkylation of Diisobutylamine cluster_2 Method 3: Direct Alkylation M1_Start1 Ethylenediamine + 2x Isobutyraldehyde M1_Intermediate In situ Imine Formation M1_Start1->M1_Intermediate One-Pot M1_Product N,N'-Diisobutyl- ethylenediamine M1_Intermediate->M1_Product M1_Reagent Reducing Agent (e.g., NaBH(OAc)₃) M1_Reagent->M1_Intermediate M2_Start1 Diisobutylamine M2_Product N,N-Diisobutyl- ethylenediamine M2_Start1->M2_Product High T & P M2_Start2 2-Chloroethylamine HCl M2_Start2->M2_Product M3_Start1 Ethylenediamine M3_Product Product Mixture (Mono-, Di-, Poly-alkylated) M3_Start1->M3_Product M3_Start2 Isobutyl Bromide M3_Start2->M3_Product

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the new and alternative synthetic routes are provided below.

Protocol 1: Reductive Amination of Ethylenediamine (New Validated Method)

This one-pot method leverages the controlled formation of an imine intermediate, which is reduced in situ to yield the desired symmetrically substituted diamine with high selectivity.[3]

  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add ethylenediamine (1.0 equivalent) dissolved in a suitable solvent such as methanol or dichloromethane (DCM).

  • Addition of Carbonyl: Cool the solution to 0°C using an ice bath. Slowly add isobutyraldehyde (2.2 equivalents) dropwise to the stirred solution.

  • Imine Formation: Allow the mixture to warm to room temperature and stir for 2 hours to facilitate the formation of the di-imine intermediate.

  • Reduction: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (2.5 equivalents), in the same solvent. Add this solution slowly to the reaction mixture.

  • Reaction Completion: Allow the reaction to proceed at room temperature for 4-6 hours, or until Thin-Layer Chromatography (TLC) indicates the consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or distillation to yield pure N,N'-Diisobutylethylenediamine.

Protocol 2: Alkylation of Diisobutylamine with 2-Chloroethylamine Hydrochloride

This method, adapted from a patented procedure for the n-butyl analog[1], relies on high temperature and pressure to achieve the alkylation of a pre-formed secondary amine.

  • Reactant Charging: In a high-pressure autoclave, charge diisobutylamine (4.0-6.0 equivalents), 2-chloroethylamine hydrochloride (1.0 equivalent), and a solution of sodium methoxide in methanol (as an acid scavenger, 1.0 equivalent).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 150°C. The internal pressure will rise to approximately 0.5-1.0 MPa.

  • Reaction Progression: Maintain the reaction at this temperature and pressure for 5-9 hours with constant stirring.

  • Cooling and Neutralization: After the reaction period, cool the autoclave to room temperature. Carefully vent the vessel and transfer the reaction mixture to a separate flask. Add an alkali solution (e.g., saturated NaOH) to adjust the pH to 12-13.

  • Phase Separation: Transfer the mixture to a separatory funnel. An oil phase containing the product will separate from the aqueous phase.

  • Purification: Collect the oil phase and purify it by fractional distillation under reduced pressure to obtain this compound.

Protocol 3: Direct Alkylation of Ethylenediamine with Isobutyl Bromide

This classical approach involves the direct reaction of the primary amine with an alkylating agent but suffers from a lack of selectivity.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in a polar aprotic solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate (3.0 equivalents).

  • Addition of Alkylating Agent: Slowly add isobutyl bromide (2.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Heating: Heat the reaction mixture to 70°C and maintain under reflux for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining salts and unreacted ethylenediamine.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture requiring careful fractional distillation or column chromatography to isolate the desired N,N'-Diisobutylethylenediamine from mono- and poly-alkylated byproducts.

References

comparative study of N,N-Diisobutylethylenediamine derivative efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of N,N'-Disubstituted Ethylenediamine Derivatives in Antileishmanial Applications

This guide presents a comparative study of the efficacy of a series of N,N'-disubstituted ethylenediamine and imidazolidine derivatives against Leishmania species. The data and methodologies are compiled to provide researchers, scientists, and drug development professionals with a clear, objective comparison of the antileishmanial performance of these compounds. The findings suggest that certain structural modifications significantly enhance the antiparasitic activity of the ethylenediamine scaffold, highlighting its potential as a basis for the development of new antileishmanial drugs.

Efficacy and Cytotoxicity Data

The in vitro activity of the synthesized N,N'-disubstituted ethylenediamine and imidazolidine derivatives was evaluated against promastigote forms of Leishmania amazonensis and Leishmania major, as well as against intracellular amastigotes in peritoneal macrophages. Cytotoxicity was assessed using murine macrophages to determine the selectivity of the compounds for the parasite. The results, including 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), are summarized in the tables below.

Table 1: Antileishmanial Activity against Promastigote Forms
CompoundSubstituent (R)L. amazonensis IC50 (µg/mL)L. major IC50 (µg/mL)
3 H> 30.0> 30.0
4 p-methoxybenzyl8.56.2
5 Imidazolidine (from 4)10.28.9
6 Imidazolidine-phenyl15.512.8
7 Imidazolidine-p-chlorophenyl20.118.4
8 Imidazolidine-p-methylphenyl> 40.0> 40.0
9 Imidazolidine-p-methoxyphenyl25.315.7
10 Imidazolidine-p-nitrophenyl> 40.0> 40.0
11 Imidazolidine-3,4-methylenedioxyphenyl22.419.6
Amphotericin B (Reference Drug)0.40.3

Data extracted from "Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives".[1][2][3][4]

Table 2: Activity against Intracellular Amastigotes and Cytotoxicity
CompoundL. amazonensis Amastigote IC50 (µg/mL)Murine Macrophage CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
4 2.0> 30.0> 15.0
5 9.4> 30.0> 3.2

Data extracted from "Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives".[1][2][3][4]

Experimental Protocols

Synthesis of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives

The synthesis of the N,N'-disubstituted ethylenediamine precursor (Compound 4 ) was achieved following established literature procedures.[2] The imidazolidine derivatives (Compounds 5-11 ) were synthesized by reacting the N,N'-disubstituted ethylenediamine with various aromatic aldehydes in ethanol.[2]

General Procedure for Imidazolidine Synthesis: A solution of N,N'-disubstituted ethylenediamine (1 equivalent) and the respective aromatic aldehyde (1.1 equivalents) in ethanol was stirred at room temperature for a specified time. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was evaporated under reduced pressure, and the resulting crude product was purified by column chromatography or recrystallization to yield the final imidazolidine derivative.

In Vitro Antileishmanial Activity Assay (Promastigotes)

Leishmania promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates where promastigotes (1 x 106 cells/mL) were exposed to serial dilutions of the test compounds. The plates were incubated at 26 °C for 72 hours. Parasite viability was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells was measured. The IC50 values were calculated from dose-response curves.[5]

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

Murine peritoneal macrophages were harvested and plated in 96-well plates. The macrophages were then infected with L. amazonensis promastigotes. After infection, the cells were washed to remove extracellular parasites and incubated with different concentrations of the test compounds for 72 hours. The number of intracellular amastigotes was determined by microscopic counting after Giemsa staining. The IC50 values were determined by comparing the number of amastigotes in treated versus untreated cells.[5][6][7]

Cytotoxicity Assay

Murine peritoneal macrophages were plated in 96-well plates and exposed to various concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 values were calculated from the dose-response curves.[1][2][3][4]

Mechanism of Action and Experimental Workflow

The antileishmanial activity of ethylenediamine derivatives is suggested to be related to the inhibition of polyamine synthesis in the parasite. Polyamines are essential for cell proliferation and differentiation, and their biosynthetic pathway in Leishmania differs from that in mammals, making it an attractive drug target.[8][9][10][11][12] The hydrophobic nature of the substituents on the ethylenediamine backbone may facilitate the penetration of the compounds into the parasite, where they can interfere with the polyamine metabolism.[1][2][3][4]

G cluster_pathway Proposed Signaling Pathway: Inhibition of Polyamine Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Trypanothione Trypanothione Spermidine->Trypanothione Cell_Proliferation Parasite Proliferation & Survival Trypanothione->Cell_Proliferation Inhibitor N,N'-Disubstituted Ethylenediamine Derivative Inhibitor->Putrescine Inhibition

Caption: Proposed mechanism of action of N,N'-disubstituted ethylenediamine derivatives.

G cluster_workflow Experimental Workflow for Efficacy Evaluation Synthesis Synthesis of Ethylenediamine Derivatives Promastigote_Assay In Vitro Assay on Leishmania Promastigotes Synthesis->Promastigote_Assay Macrophage_Infection Infection of Macrophages with Promastigotes Synthesis->Macrophage_Infection Cytotoxicity_Assay Cytotoxicity Assay on Murine Macrophages Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis: IC50, CC50, SI Calculation Promastigote_Assay->Data_Analysis Amastigote_Assay In Vitro Assay on Intracellular Amastigotes Macrophage_Infection->Amastigote_Assay Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the antileishmanial efficacy of derivatives.

References

A Comparative Guide to Analytical Techniques for N,N-Diisobutylethylenediamine Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of N,N-Diisobutylethylenediamine purity is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and for the integrity of scientific research. This guide provides an objective comparison of the principal analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry. This document outlines the experimental protocols for each method, presents a comparative summary of their performance, and includes workflow diagrams to illustrate the analytical processes.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative NMR (qNMR)Titrimetric Analysis
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of protons.Neutralization of the basic amine groups with a standardized acid.
Typical Purity Range 95-99.9%95-99.9%90-99.9%98-102% (as an assay)
Key Advantages High resolution for volatile impurities, robust, and reliable.[1][2]Versatile for a wide range of impurities, high sensitivity with derivatization.[3][4]Provides structural information, requires no reference standard of the analyte for purity assessment.Simple, cost-effective, and provides a direct measure of the basic content.
Limitations May require derivatization for polar amines to improve peak shape.[1]Can be complex to develop methods, potential for matrix effects in MS detection.[5]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1]Not suitable for identifying or quantifying individual impurities, lower sensitivity.[1]
Sample Throughput Moderate to HighModerate to HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and laboratory conditions.

1. Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the determination of volatile and semi-volatile impurities in this compound. Derivatization may be employed to improve the chromatographic properties of the diamine.[1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-624 or similar).[6]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methylene chloride or isopropanol) to a final concentration of 1 mg/mL.[7]

    • (Optional) If derivatization is needed, react the sample with a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and peak shape.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C[6]

    • Detector Temperature: 300 °C[6]

    • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 220 °C at 10 °C/min.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[6]

  • Data Analysis: The purity is calculated using the peak area normalization method, where the area of the main peak is divided by the total area of all peaks.[6]

2. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection

HPLC is a versatile technique for separating a wide range of impurities. Pre-column derivatization can be used to enhance the UV activity of this compound.[4]

  • Instrumentation: HPLC system with a UV or MS detector and a reverse-phase C18 column.

  • Sample Preparation (with UV detection):

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture).

    • For derivatization, react the sample with a UV-active agent such as 1-naphthyl isothiocyanate.[4]

  • HPLC Conditions:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Dependent on the derivatizing agent (e.g., 220 nm).[4]

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity. Impurities are quantified based on their relative peak areas.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte. The signal intensity is directly proportional to the number of protons.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a deuterated solvent (e.g., D₂O or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (e.g., 5 times the longest T₁).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

4. Titrimetric Analysis

This classical method involves the neutralization of the basic amine groups of this compound with a standardized acid.[1]

  • Reagents:

    • Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M).

    • Indicator solution (e.g., crystal violet) or a pH meter for potentiometric titration.

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in an appropriate solvent (e.g., glacial acetic acid for non-aqueous titration or water).

    • Add a few drops of the indicator or immerse the pH electrode.

    • Titrate the solution with the standardized acid until the endpoint is reached (indicated by a color change or a potential jump).

  • Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the stoichiometry of the reaction.

Mandatory Visualization

The following diagrams illustrate the workflows of the described analytical techniques.

cluster_GC Gas Chromatography (GC-FID) Workflow GC_Start Sample Weighing & Dissolution GC_Deriv Optional Derivatization GC_Start->GC_Deriv GC_Inject Injection into GC GC_Deriv->GC_Inject GC_Sep Separation on Column GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Data Data Acquisition & Analysis GC_Detect->GC_Data GC_Result Purity Calculation GC_Data->GC_Result

Caption: Gas Chromatography workflow for purity analysis.

cluster_HPLC HPLC Workflow HPLC_Start Sample & Standard Preparation HPLC_Deriv Optional Derivatization HPLC_Start->HPLC_Deriv HPLC_Inject Injection into HPLC HPLC_Deriv->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV or MS Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data HPLC_Result Purity & Impurity Profiling HPLC_Data->HPLC_Result

Caption: High-Performance Liquid Chromatography workflow.

cluster_qNMR Quantitative NMR (qNMR) Workflow qNMR_Start Sample & Internal Standard Weighing qNMR_Diss Dissolution in Deuterated Solvent qNMR_Start->qNMR_Diss qNMR_Acq NMR Spectrum Acquisition qNMR_Diss->qNMR_Acq qNMR_Proc Data Processing & Integration qNMR_Acq->qNMR_Proc qNMR_Calc Purity Calculation vs. Internal Standard qNMR_Proc->qNMR_Calc qNMR_Result Absolute Purity Determination qNMR_Calc->qNMR_Result

Caption: Quantitative NMR workflow for purity determination.

cluster_Titration Titrimetric Analysis Workflow Titr_Start Sample Weighing Titr_Diss Dissolution in Solvent Titr_Start->Titr_Diss Titr_Add Indicator Addition Titr_Diss->Titr_Add Titr_Titrate Titration with Standardized Acid Titr_Add->Titr_Titrate Titr_End Endpoint Determination Titr_Titrate->Titr_End Titr_Calc Purity Calculation Titr_End->Titr_Calc

Caption: Titrimetric analysis workflow for assay determination.

References

Sourcing and Analytical Characterization of N,N-Diisobutylethylenediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring N,N-Diisobutylethylenediamine for their work, the acquisition of a certified analytical standard can be challenging due to its limited commercial availability. This guide provides a comprehensive comparison of analytical methodologies for the in-house validation of synthesized this compound, ensuring its purity and identity for reliable experimental results.

Sourcing and Synthesis Overview

Comparison of Analytical Methods for Quality Control

The two primary methods for the analysis of this compound and related amine compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical objectives.

ParameterHPLCGC-MS
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point, with mass-based detection.
Typical Column Reverse-phase C18DB-5 or similar non-polar capillary column
Mobile/Carrier Gas Acetonitrile/Water with acid modifier (e.g., formic or phosphoric acid)Helium
Detection UV, MSMass Spectrometry (MS)
Derivatization Generally not required, but can be used to enhance detection.Often recommended to improve volatility and peak shape.
Strengths Good for non-volatile and thermally labile compounds.High sensitivity and specificity, provides structural information.
Limitations May have lower resolution for isomeric impurities without specialized columns.Not suitable for non-volatile compounds; potential for on-column reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of similar diamine compounds.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid. The exact ratio may need to be optimized for best separation.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm or MS in positive ion mode.

  • Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the identification and quantification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).

Reagents:

  • Methylene Chloride or other suitable solvent (GC grade)

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in the chosen solvent (e.g., 100 µg/mL). If derivatization is required, follow the appropriate protocol for the chosen agent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the data. The identity of the compound can be confirmed by its mass spectrum, and purity can be determined by the relative abundance of the target ion.

Workflow for In-House Standard Generation and Analysis

The following diagram illustrates the logical workflow from synthesis to the analytical confirmation of this compound.

Analytical_Workflow Workflow for this compound Standard Generation cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Product HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis and Purity Assessment HPLC->DataAnalysis GCMS->DataAnalysis Final Qualified Analytical Standard DataAnalysis->Final Purity Confirmation

Caption: Workflow for the generation and analytical qualification of an in-house this compound standard.

Assessing the Efficacy of N,N'-Diisobutylethylenediamine in Asymmetric Synthesis: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the documented application of N,N'-Diisobutylethylenediamine as a chiral ligand in asymmetric synthesis. Despite extensive searches of chemical databases and scholarly articles, no specific experimental data regarding its efficacy—such as enantiomeric excess (ee%), chemical yields, or detailed reaction protocols—could be retrieved. Therefore, a direct comparison of its performance against other chiral diamines is not currently possible.

While the broader class of C2-symmetric chiral diamines has been extensively studied and successfully applied in a multitude of asymmetric transformations, N,N'-Diisobutylethylenediamine remains a largely unexplored ligand. This guide will, therefore, provide a comparative overview of well-established chiral diamines that are structurally related or commonly employed in similar applications. This will offer a valuable context for researchers and drug development professionals interested in the potential, albeit currently undocumented, applications of N,N'-Diisobutylethylenediamine.

Commonly Utilized Chiral Diamines in Asymmetric Synthesis

The efficacy of a chiral diamine ligand is typically evaluated by its ability to induce high stereoselectivity in a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Key performance indicators include enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield. Below is a comparison of several widely used chiral diamines in the context of asymmetric hydrogenation, a benchmark reaction for assessing ligand performance.

Table 1: Performance of Common Chiral Diamines in Asymmetric Hydrogenation of Acetophenone

Chiral Diamine LigandCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) Ru(II)/Ts-DPENi-PrOH25>9599 (R)
(1R,2R)-1,2-Diaminocyclohexane (DACH) Rh(I)/Ts-DACHMeOH309897 (R)
(-)-Sparteine Not typically used in hydrogenation----
N,N'-Diisopropylethylenediamine Data not readily available for this specific reaction----

Note: The data presented is a representative summary from various literature sources and specific reaction conditions can influence the outcome.

Prominent Alternatives to N,N'-Diisobutylethylenediamine

(1R,2R)-1,2-Diphenylethylenediamine (DPEN)

DPEN and its derivatives are among the most successful chiral ligands in asymmetric catalysis. They are particularly effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. The high enantioselectivities achieved are attributed to the rigid C2-symmetric backbone and the steric influence of the phenyl groups, which create a well-defined chiral environment.

(1R,2R)-1,2-Diaminocyclohexane (DACH)

DACH is another "privileged" chiral ligand known for its versatility and effectiveness in a wide range of metal-catalyzed reactions, including hydrogenation, cyclopropanation, and Diels-Alder reactions. Its rigid cyclohexane backbone provides excellent stereocontrol.

(-)-Sparteine

This naturally occurring alkaloid has a rigid tetracyclic structure that imparts a unique chiral environment. It has been particularly useful in asymmetric deprotonation reactions involving organolithium bases. However, the availability of only one enantiomer from natural sources has limited its broader application.

Experimental Protocols: A General Workflow for Asymmetric Hydrogenation

While a specific protocol for N,N'-Diisobutylethylenediamine is unavailable, the following generalized procedure for the asymmetric transfer hydrogenation of a ketone using a Ru(II)-diamine complex illustrates a typical experimental setup.

Materials:

  • Ruthenium(II) precatalyst (e.g., [RuCl2(p-cymene)]2)

  • Chiral diamine ligand (e.g., (1S,2S)-N-tosyl-1,2-diphenylethylenediamine, TsDPEN)

  • Substrate (e.g., acetophenone)

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the ruthenium precatalyst and the chiral diamine ligand are dissolved in the anhydrous solvent.

  • The mixture is stirred at room temperature for a designated period to allow for the in-situ formation of the active catalyst.

  • The substrate is then added to the reaction mixture.

  • The hydrogen source is introduced, and the reaction is stirred at a specific temperature.

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Logical Workflow for Asymmetric Catalyst Screening

The process of identifying an effective chiral ligand for a new transformation often follows a logical screening workflow.

G cluster_0 Ligand Selection & Preparation cluster_1 Catalyst Formation & Reaction cluster_2 Analysis & Optimization cluster_3 Outcome A Define Target Transformation B Select Candidate Chiral Diamines (e.g., DPEN, DACH, etc.) A->B C Synthesize or Procure Ligands B->C E In-situ Catalyst Formation C->E D Prepare Metal Precursor D->E F Asymmetric Reaction with Substrate E->F G Isolate & Purify Product F->G H Determine Yield & Enantiomeric Excess (ee%) G->H I Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) H->I I->F Iterate J Identify Optimal Ligand & Conditions I->J

Caption: A typical workflow for screening chiral diamine ligands in asymmetric catalysis.

Conclusion

The absence of published data on the use of N,N'-Diisobutylethylenediamine in asymmetric synthesis presents both a challenge and an opportunity. While a direct assessment of its efficacy is not possible at this time, the rich history and success of other C2-symmetric chiral diamines suggest that it could potentially be a valuable ligand for certain applications. The isobutyl groups, being bulkier than methyl or ethyl groups but less so than phenyl groups, might offer a unique steric profile that could be advantageous for specific substrates. Future research in this area is warranted to explore the catalytic potential of N,N'-Diisobutylethylenediamine and to determine its place within the broader toolkit of chiral ligands available to synthetic chemists. Until such data becomes available, researchers are encouraged to consider well-documented alternatives like DPEN and DACH for their asymmetric synthesis needs.

Safety Operating Guide

Proper Disposal of N,N-Diisobutylethylenediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. For N,N-Diisobutylethylenediamine, a member of the aliphatic amine family, a conservative and informed approach to disposal is mandatory. This guide provides a comprehensive, step-by-step operational plan for its proper handling and disposal, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Protocols

Before initiating any disposal process, adherence to strict safety protocols is the first line of defense against chemical exposure and injury.

A. Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate PPE to prevent skin and eye contact, and inhalation of fumes.[1]

  • Gloves: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Protective Clothing: A flame-retardant lab coat is essential to protect against splashes.[1]

  • Respiratory Protection: If working outside a chemical fume hood or where ventilation is inadequate, use a NIOSH/MSHA approved respirator with a filter appropriate for ammonia and organic ammonia derivatives.[2]

B. Spill Response Procedure

Preparedness for accidental spills is critical. Spill containment materials should be readily available.[1]

  • Evacuate and Ventilate: Secure the area of the spill and ensure it is well-ventilated.

  • Containment: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent to contain the spill. Do not use combustible materials such as paper towels for initial absorption.[2][3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials, including wipes and used PPE, must also be disposed of as hazardous waste.[3]

II. Hazard and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety information for structurally similar aliphatic and ethylenediamine derivatives. This data is critical for risk assessment.

Hazard CategoryDescriptionRecommendations & PrecautionsSource
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.
Skin Corrosion/Irritation Causes skin irritation or severe skin burns.Wear protective gloves and clothing. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water.[2][2]
Eye Damage/Irritation Causes serious eye irritation or damage.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][2]
Respiratory Irritation May cause respiratory irritation.Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2][2]
Incompatibilities Acids, oxidizing agents.Store separately from incompatible materials to prevent hazardous reactions.[1][1]

III. Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste management service.[1] Disposing of amines down the drain or in regular trash is strictly prohibited as they can harm aquatic life and ecosystems.[1][3]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Isolate Amine Waste: Collect this compound waste separately from all other chemical waste streams.

  • Avoid Incompatibles: Ensure the waste does not come into contact with incompatible substances, particularly acids and strong oxidizing agents.[1]

Step 2: Containerization

Use appropriate containers to safely accumulate the waste.[4]

  • Primary Container: Collect waste in a dedicated, chemically resistant container, such as the original product bottle or a high-density polyethylene (HDPE) jug.[3][4] The container must be in good condition with a secure, leak-proof lid.[4]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[2][4] This prevents the release of fumes.[1]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement.[5]

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste" .[4][5]

  • Identify Chemical: State the full chemical name, "this compound," and list all components of the waste mixture by percentage.[5]

  • Indicate Hazards: Affix the appropriate hazard pictograms (e.g., Corrosive, Harmful/Irritant).[3]

Step 4: Storage

Store the labeled waste container in a designated and controlled area pending disposal.

  • Location: Store the container in a cool, dry, and well-ventilated location, such as a designated Satellite Accumulation Area (SAA).[1][5]

  • Segregation: Keep the container segregated from incompatible materials.[6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.

Step 5: Final Disposal

The final disposal must be handled by certified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Licensed Vendor: The EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal, state, and local regulations.[1][7][8]

IV. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final collection.

G A Waste Generation (this compound) B Step 1: Segregate Waste (Isolate from acids and oxidizers) A->B C Step 2: Containerize (Use compatible, sealed container) B->C D Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) C->D E Step 4: Store Safely (Designated Satellite Accumulation Area) D->E F Is Container Full or Ready for Pickup? E->F F->E No, continue accumulation G Step 5: Contact EHS (Schedule hazardous waste pickup) F->G Yes H Final Disposal (Collection by licensed vendor) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N-Diisobutylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N,N-Diisobutylethylenediamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling this compound, focusing on operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is expected to be a corrosive and flammable liquid, harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Vapors may cause respiratory irritation and could be flammable.

Hazard Statements (based on N,N-Dibutylethylenediamine):

  • Causes severe skin burns and eye damage.[1]

  • Harmful if swallowed.

  • May cause respiratory irritation.

  • Flammable liquid and vapor.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following recommendations are based on handling corrosive and flammable amines.

PPE CategorySpecification
Eye/Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check glove compatibility charts for specific breakthrough times.
Body Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Quantitative Data

The following table summarizes the known physical and chemical properties of the related compound N,N-Dibutylethylenediamine. This data should be used as an estimate for this compound.

PropertyValue
Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol [1][2]
Boiling Point 185-187 °C @ 3 Torr[2]
Density 0.815 g/cm³ (Predicted)[2]
Flash Point 88 °C[3]
GHS Hazard Statements H314 (Causes severe skin burns and eye damage)[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS) for the most closely related compound available.

    • Ensure the work area is in a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and handling equipment (e.g., non-sparking tools).

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

  • In Case of a Spill:

    • Evacuate the area immediately.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing the amine in a dedicated, labeled, and sealed container.

    • Do not mix with other waste streams, especially incompatible chemicals like strong oxidizing agents or acids.

    • Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled hazardous waste container.

  • Containerization and Labeling:

    • Use containers compatible with corrosive and flammable materials.

    • Label containers clearly with "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazards (Corrosive, Flammable).

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem Proceed handle_spill Spill Response handle_chem->handle_spill If Spill Occurs disp_segregate Segregate Waste handle_chem->disp_segregate Generate Waste handle_spill->disp_segregate Collect Spill Waste disp_label Label Waste disp_segregate->disp_label disp_store Store for Disposal disp_label->disp_store disp_pickup Hazardous Waste Pickup disp_store->disp_pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.